Product packaging for 1-(Dimethylamino)-2-phenylbutan-2-ol(Cat. No.:CAS No. 5612-61-3)

1-(Dimethylamino)-2-phenylbutan-2-ol

Cat. No.: B031990
CAS No.: 5612-61-3
M. Wt: 193.28 g/mol
InChI Key: TXXOHRYHPSLKNY-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2-phenylbutan-2-ol (CAS 5612-61-3) is a significant organic compound that serves dual roles in pharmaceutical and synthetic chemistry research. Its molecular architecture, featuring a tertiary alcohol and a dimethylamino group on a chiral carbon center, makes it a valuable scaffold for constructing complex molecules and a key subject in metabolic studies. Primary Research Applications and Value: Pharmaceutical Metabolite: This compound is a principal urinary metabolite of the spasmolytic drug Trimebutine, which is used to treat irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. Researchers utilize it in pharmacokinetic studies to understand the drug's absorption, metabolism, and elimination pathways . Versatile Synthetic Intermediate: As a member of the amino alcohol family, this compound is a versatile building block (chiral synthon) in asymmetric synthesis. Its functional groups allow for diverse chemical transformations, making it useful in medicinal chemistry for the development of biologically active compounds and in material science . Chemical Synthesis Precursor: It can be synthesized via a multi-step process starting from propiophenone, involving a cyanide adduct formation with dimethylamine, followed by sequential hydrolysis, esterification, and final reduction of the ester to the alcohol . Handling and Usage: This product is intended For Research Use Only and is not classified as a human or veterinary drug. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to their institution's safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B031990 1-(Dimethylamino)-2-phenylbutan-2-ol CAS No. 5612-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylamino)-2-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOHRYHPSLKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Dimethylamino)-2-phenylbutan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(dimethylamino)-2-phenylbutan-2-ol (CAS No: 5612-61-3), a tertiary amino alcohol. Due to the limited availability of experimental data for this specific compound, this document consolidates information from chemical databases and supplier specifications. Furthermore, a theoretical synthesis protocol based on established organometallic reactions is proposed, accompanied by a detailed workflow diagram. This guide also outlines potential analytical methodologies for the characterization of this compound. It is important to note that, at the time of publication, no specific biological activity or associated signaling pathways for this compound have been reported in the scientific literature.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in Table 1. The data is a compilation of information from various chemical suppliers and databases. Experimental values for properties such as melting point remain largely unreported, with some sources describing the compound's physical state at room temperature as a brown semi-solid or a colorless oil.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
Synonym(s) α-[(Dimethylamino)methyl]-α-ethyl-benzenemethanolPharmaffiliates[2]
CAS Number 5612-61-3PubChem[1]
Molecular Formula C₁₂H₁₉NOPubChem[1]
Molecular Weight 193.29 g/mol PubChem[1]
Appearance Brown semi-solid or Colorless oilPharmaffiliates[2]
Boiling Point 78-79 °C at 1 TorrChemicalBook[3]
Solubility Soluble in dichloromethane and ethylamineChemicalBook[3]
pKa (Predicted) 14.13 ± 0.29ChemicalBook[3]
Density (Predicted) 0.9645 g/cm³ChemicalBook[3]

Theoretical Synthesis Protocol

In the absence of a specific, published experimental protocol for the synthesis of this compound, a plausible route is proposed via the Grignard reaction. This method is a well-established approach for the formation of tertiary alcohols from ketones.[4][5][6] The proposed synthesis involves the reaction of 1-(dimethylamino)propan-2-one with phenylmagnesium bromide.

Reaction Scheme:

Proposed Experimental Methodology

Materials:

  • 1-(dimethylamino)propan-2-one

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen gas)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-(dimethylamino)propan-2-one in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Note: This is a theoretical protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Workflow and Diagrams

The proposed synthetic workflow is illustrated in the following diagram.

Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_main_reaction Grignard Reaction cluster_workup Work-up and Purification bromobenzene Bromobenzene grignard_reagent Phenylmagnesium Bromide bromobenzene->grignard_reagent mg Magnesium Turnings mg->grignard_reagent ether Anhydrous Diethyl Ether ether->grignard_reagent reaction_mixture Reaction Mixture grignard_reagent->reaction_mixture amino_ketone 1-(Dimethylamino)propan-2-one amino_ketone->reaction_mixture quench Quench with NH4Cl (aq) reaction_mixture->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over Na2SO4 extraction->drying purification Purification (Distillation/Chromatography) drying->purification final_product This compound purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Table 2: Potential Analytical Methods

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Would provide information on the number and connectivity of protons, with characteristic signals for the dimethylamino, ethyl, and phenyl groups. ¹³C NMR: Would show the number of unique carbon environments in the molecule.
Infrared (IR) Spectroscopy Would confirm the presence of key functional groups, such as the O-H stretch of the tertiary alcohol and C-N stretching of the dimethylamino group.
Mass Spectrometry (MS) Would determine the molecular weight of the compound and provide information on its fragmentation pattern, aiding in structural confirmation.
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the synthesized compound and for quantitative analysis.

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough search of scientific databases and literature reveals no published studies on the biological activity, pharmacology, or mechanism of action of this compound. Consequently, there is no information on any signaling pathways associated with this compound.

Conclusion

This compound is a tertiary amino alcohol for which there is limited publicly available experimental data. This guide has consolidated the known chemical and physical properties and proposed a theoretical synthetic route based on the Grignard reaction. Further experimental investigation is required to validate the proposed synthesis, fully characterize the compound using modern analytical techniques, and explore its potential biological activities. This document serves as a foundational resource for researchers interested in the study of this particular molecule.

References

In-Depth Technical Guide: 1-(Dimethylamino)-2-phenylbutan-2-ol (CAS: 5612-61-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethylamino)-2-phenylbutan-2-ol, with the CAS registry number 5612-61-3, is a tertiary amino alcohol. It is recognized primarily as a known impurity of Trimebutine, a pharmaceutical agent used for the treatment of irritable bowel syndrome and other gastrointestinal disorders.[1][2] As an impurity, its characterization is crucial for the quality control and safety assessment of Trimebutine. This technical guide provides a comprehensive overview of the available chemical, physical, and pharmacological data for this compound, intended to support research and drug development activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 5612-61-3[3][4]
IUPAC Name This compound[3]
Synonyms Trimebutine Impurity 10, α-[(Dimethylamino)methyl]-α-ethyl-benzenemethanol[2][5]
Molecular Formula C12H19NO[3][4]
Molecular Weight 193.29 g/mol [3][4]
Appearance Colorless Oil / Brown Semi-Solid[5]
Boiling Point 78-79 °C at 1 Torr[5]
Density 0.9645 g/cm³[5]
Solubility Soluble in dichloromethane and ethylamine.[5]
SMILES CCC(O)(CN(C)C)c1ccccc1[6]
InChI InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3[6]

Table 2: Computed Physicochemical Properties

PropertyValueSource(s)
XLogP3 1.8[3]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 4[7]
Exact Mass 193.146664230 Da[3]
Monoisotopic Mass 193.146664230 Da[3]
Topological Polar Surface Area 23.5 Ų[3]
Heavy Atom Count 14[7]
Complexity 164[3]
pKa (Predicted) 14.13 ± 0.29[5]

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]+194.15395
[M+Na]+216.13589
[M-H]-192.13939
[M+NH4]+211.18049
[M+K]+232.10983
[M+H-H2O]+176.14393
Data sourced from predicted values.[8]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound (CAS 5612-61-3) is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the synthesis of the related drug, Trimebutine, and its known precursors. The synthesis of the isomeric compound, 2-(dimethylamino)-2-phenylbutan-1-ol, is well-documented and provides a basis for a potential synthetic strategy.[9][10]

A logical workflow for the synthesis of this compound could involve a Grignard reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-(Dimethylamino)acetophenone C Grignard Reaction in an ether solvent (e.g., THF, Diethyl Ether) A->C B Ethylmagnesium Bromide (Grignard Reagent) B->C D This compound C->D Followed by aqueous workup

A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol (Based on Grignard Reaction Principles):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Grignard Reaction: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of 2-(dimethylamino)acetophenone in anhydrous diethyl ether is added dropwise with stirring.

  • Reaction Monitoring and Quenching: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Pharmacological Context: Relation to Trimebutine

As this compound is primarily of interest as an impurity of Trimebutine, its pharmacological relevance is best understood in the context of the parent drug. There is currently no specific pharmacological or toxicological data available for this compound itself.

Trimebutine is a spasmolytic agent that modulates gastrointestinal motility.[11] Its mechanism of action is complex, involving interactions with multiple receptors and ion channels.[11][12]

Signaling Pathways of Trimebutine

Trimebutine's effects are primarily mediated through its action on opioid receptors and ion channels in the gastrointestinal tract.

G cluster_receptors Receptors cluster_channels Ion Channels cluster_effects Physiological Effects Trimebutine Trimebutine mu_Opioid μ-Opioid Receptors (Agonist) Trimebutine->mu_Opioid kappa_Opioid κ-Opioid Receptors (Agonist) Trimebutine->kappa_Opioid delta_Opioid δ-Opioid Receptors (Agonist) Trimebutine->delta_Opioid Ca_channel L-type Ca²⁺ Channels (Inhibition) Trimebutine->Ca_channel K_channel K⁺ Channels (Modulation) Trimebutine->K_channel Motility Modulation of GI Motility (Spasmolytic/Prokinetic) mu_Opioid->Motility kappa_Opioid->Motility Pain Reduction of Visceral Hypersensitivity delta_Opioid->Pain Ca_channel->Motility K_channel->Motility

Signaling pathways modulated by the parent drug, Trimebutine.

The pharmacological activity of this compound as an impurity has not been characterized. Standard toxicological assessments for impurities in active pharmaceutical ingredients would be required to determine its potential effects.

Toxicology and Safety

The toxicological profile of this compound is not well-established. The available safety information is limited to the Globally Harmonized System (GHS) classification.

Table 4: GHS Hazard Information

Hazard StatementPrecautionary Statements
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.
Data sourced from ECHA C&L Inventory.[3]

Further toxicological studies would be necessary to fully characterize the safety profile of this compound, especially in the context of its presence as an impurity in a pharmaceutical product.

Conclusion

This compound (CAS 5612-61-3) is a chemical intermediate and a known impurity of the drug Trimebutine. While basic chemical and physical properties are available, there is a significant lack of detailed experimental data, particularly in the areas of spectroscopy, pharmacology, and toxicology. The information provided in this guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas where further investigation is required. The provided hypothetical synthesis and the pharmacological context of Trimebutine offer a starting point for further research into this compound.

References

Structure Elucidation of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 1-(Dimethylamino)-2-phenylbutan-2-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages predicted spectroscopic data to illustrate the analytical workflow. It is intended to serve as a practical resource for researchers engaged in the characterization of novel small molecules, offering detailed hypothetical experimental protocols and data interpretation.

Introduction

This compound is a tertiary amino alcohol with the molecular formula C₁₂H₁₉NO.[1][2] Its structure, featuring a chiral center at the C2 position, suggests potential applications in medicinal chemistry and materials science. Accurate structure elucidation is a critical first step in the exploration of its chemical and biological properties. This guide outlines a systematic approach to confirming the molecular structure of this compound through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis

In the absence of a published synthetic route for this compound, a plausible pathway is proposed, commencing with the appropriate starting materials and employing well-established organic reactions. The proposed synthesis involves the Grignard reaction between 2-phenyl-2-(dimethylamino)acetaldehyde and ethylmagnesium bromide.

Synthesis cluster_start Starting Materials 2-Phenyl-2-(dimethylamino)acetaldehyde 2-Phenyl-2-(dimethylamino)acetaldehyde Reaction Reaction 2-Phenyl-2-(dimethylamino)acetaldehyde->Reaction Grignard Reagent Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Reaction Product This compound Reaction->Product Work-up

Figure 1: Proposed synthetic pathway for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This data serves as a benchmark for the experimental results that would be obtained during its characterization.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (Ph-H)
~2.8Singlet1HHydroxyl proton (-OH)
~2.5Singlet2HMethylene protons (-CH₂-N)
~2.3Singlet6HDimethylamino protons (-N(CH₃)₂)
~1.8Quartet2HMethylene protons (-CH₂-CH₃)
~0.8Triplet3HMethyl protons (-CH₂-CH₃)
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~145Quaternary aromatic carbon (C-Ph)
~128Aromatic carbons (CH)
~127Aromatic carbons (CH)
~126Aromatic carbons (CH)
~75Quaternary carbinol carbon (C-OH)
~65Methylene carbon (-CH₂-N)
~45Dimethylamino carbons (-N(CH₃)₂)
~30Methylene carbon (-CH₂-CH₃)
~8Methyl carbon (-CH₂-CH₃)
Predicted FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2970-2850StrongC-H stretch (aliphatic)
1600-1450Medium-WeakC=C stretch (aromatic ring)
1260-1000MediumC-N stretch (amine)
1150-1050StrongC-O stretch (tertiary alcohol)
Predicted Mass Spectrometry Data
m/zInterpretation
193[M]⁺, Molecular ion
178[M - CH₃]⁺
164[M - C₂H₅]⁺
148[M - N(CH₃)₂]⁺
77[C₆H₅]⁺
58[CH₂=N(CH₃)₂]⁺ (base peak)

Experimental Protocols

The following sections detail the standard operating procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow SamplePrep Sample Preparation (~5-10 mg in 0.5 mL CDCl₃) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Figure 2: Standard workflow for NMR analysis.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow SamplePrep Sample Preparation (Thin film on NaCl plate or KBr pellet) Background Background Spectrum Acquisition SamplePrep->Background SampleScan Sample Spectrum Acquisition Background->SampleScan Analysis Spectral Analysis (Peak Identification and Functional Group Assignment) SampleScan->Analysis Structure Functional Group Confirmation Analysis->Structure

Figure 3: Standard workflow for FTIR analysis.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Subsequently, place the prepared sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule.

Mass Spectrometry (MS)

MS_Workflow SampleIntro Sample Introduction (e.g., Direct infusion or GC/LC) Ionization Ionization (e.g., Electron Impact - EI) SampleIntro->Ionization MassAnalysis Mass Analysis (Separation of ions by m/z) Ionization->MassAnalysis Detection Detection and Spectrum Generation MassAnalysis->Detection Analysis Spectral Analysis (Molecular ion and fragmentation pattern) Detection->Analysis Structure Molecular Weight and Fragmentation Confirmation Analysis->Structure Elucidation_Logic MS Mass Spectrometry (Determine Molecular Formula) ProposedStructure Proposed Structure MS->ProposedStructure FTIR FTIR Spectroscopy (Identify Functional Groups) FTIR->ProposedStructure NMR NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity and Stereochemistry) NMR->ProposedStructure FinalStructure Confirmed Structure ProposedStructure->FinalStructure Consistent Data

References

An In-Depth Technical Guide to the Mechanism of Action of 1-(Dimethylamino)-2-phenylbutan-2-ol and its Pro-Drug, Trimebutine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data on the specific mechanism of action of 1-(Dimethylamino)-2-phenylbutan-2-ol is limited in publicly available scientific literature. This compound is primarily recognized as a metabolite of the gastrointestinal motility regulator, Trimebutine.[1] Therefore, this guide will focus on the well-documented, complex mechanism of action of Trimebutine and its major active metabolite, N-desmethyltrimebutine (nortrimebutine), to provide a comprehensive understanding of the pharmacological context in which this compound is formed.

Introduction

Trimebutine is a versatile therapeutic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[2] Its clinical efficacy stems from a multimodal mechanism of action that modulates gut motility and visceral sensitivity. Unlike conventional antispasmodics, Trimebutine exhibits both spasmolytic and prokinetic properties, allowing it to normalize intestinal transit in both hyperkinetic and hypokinetic conditions.[2][3] The pharmacological activity of Trimebutine is not solely attributed to the parent compound but also to its primary active metabolite, N-desmethyltrimebutine.[4][5] this compound is another identified metabolite of Trimebutine.[1]

Core Mechanism of Action: A Dual Effect on Opioid Receptors and Ion Channels

The multifaceted effects of Trimebutine and its active metabolites are primarily mediated through two key pathways: interaction with peripheral opioid receptors and modulation of ion channel activity in gastrointestinal smooth muscle cells.

Opioid Receptor Modulation

Trimebutine and N-desmethyltrimebutine act as agonists on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[2][3][6] This interaction is crucial for its regulatory effects on intestinal motility. By acting on these receptors, Trimebutine can either stimulate or inhibit intestinal contractions depending on the pre-existing state of the gut.[4]

  • Agonistic Activity: The binding to these opioid receptors can mimic the effects of endogenous enkephalins, which are involved in the regulation of gastrointestinal function.[3] This agonistic action is considered weak, which may contribute to its favorable side-effect profile compared to traditional opioids.[4][5]

  • Receptor Selectivity: Studies have indicated a relatively higher affinity for the mu-opioid receptor subtype for both Trimebutine and N-desmethyltrimebutine.[5][7]

Ion Channel Regulation

A significant component of Trimebutine's mechanism of action involves the modulation of various ion channels within the smooth muscle cells of the gastrointestinal tract. This includes effects on calcium (Ca²⁺) and potassium (K⁺) channels.[4][6]

  • Calcium Channels: At higher concentrations, Trimebutine inhibits L-type calcium channels, leading to a reduction in calcium influx into smooth muscle cells.[4][8] This action results in muscle relaxation and contributes to its spasmolytic effect.[1]

  • Potassium Channels: Trimebutine has been shown to inhibit calcium-dependent potassium channels (BKca).[8] The inhibition of outward potassium currents can lead to membrane depolarization, which, at lower concentrations, can induce muscle contractions.[1][4]

  • Sodium Channels: Trimebutine and its metabolite, N-desmethyltrimebutine, have also been found to block sodium channels, an action that contributes to a local anesthetic effect.[9] This may play a role in the visceral analgesic properties of the drug.

Quantitative Data on Receptor Binding and Ion Channel Activity

The following tables summarize the available quantitative data for Trimebutine and its active metabolite, N-desmethyltrimebutine.

Table 1: Opioid Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)Source
Trimebutine Mu (μ)Not explicitly quantified in the provided results[5]
Delta (δ)Not explicitly quantified in the provided results[5]
Kappa (κ)Not explicitly quantified in the provided results[5]
N-desmethyltrimebutine Mu (μ)Not explicitly quantified in the provided results[5]
Delta (δ)Not explicitly quantified in the provided results[5]
Kappa (κ)Not explicitly quantified in the provided results[5]

Note: While specific Ki values were not found in the provided search results, the literature consistently describes Trimebutine and N-desmethyltrimebutine as having a higher affinity for mu-opioid receptors. One study noted they were 30- and 48-fold less active than morphine, respectively.[5]

Table 2: Ion Channel Activity

CompoundChannelEffectIC50 (µM)Source
Trimebutine Sodium (Na⁺) CurrentInhibition0.83 ± 0.09[9]
Potassium (K⁺) CurrentLimited Inhibition23 ± 6 (at 10 µM)[9]
L-type Calcium (Ca²⁺) CurrentInhibitionConcentration-dependent[4][8]
BKca ChannelInhibitionDose-dependent[8]
N-desmethyltrimebutine Sodium (Na⁺) CurrentInhibition1.23 ± 0.19[9]
Veratridine-induced Glutamate ReleaseInhibition8.5[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Trimebutine's Dual Action on Gut Motility

Trimebutine_Mechanism cluster_opioid Opioid Receptor Modulation cluster_ion_channel Ion Channel Modulation Trimebutine Trimebutine / N-desmethyltrimebutine Opioid_Receptors μ, δ, κ Opioid Receptors (Enteric Nervous System) Trimebutine->Opioid_Receptors Agonist Motility_Regulation Modulation of Gut Motility Opioid_Receptors->Motility_Regulation Trimebutine_Ion Trimebutine Ca_Channel L-type Ca²⁺ Channels Trimebutine_Ion->Ca_Channel Inhibition K_Channel BKca Channels Trimebutine_Ion->K_Channel Inhibition Na_Channel Na⁺ Channels Trimebutine_Ion->Na_Channel Inhibition Spasmolysis Spasmolysis (Muscle Relaxation) Ca_Channel->Spasmolysis Contraction Contraction (Low Concentration) K_Channel->Contraction Analgesia Visceral Analgesia Na_Channel->Analgesia

Caption: Dual mechanism of Trimebutine on gut motility.

Experimental Workflow for Assessing Opioid Receptor Binding

Receptor_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay Tissue Guinea Pig Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolated Membranes Centrifugation->Membrane_Pellet Incubation Incubate Membranes with ³H-labeled Ligand & Test Compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Ki determination) Scintillation->Data_Analysis

Caption: Workflow for opioid receptor binding assay.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors (Adapted from Roman et al., 1987)
  • Objective: To determine the binding affinity of a test compound (e.g., Trimebutine, N-desmethyltrimebutine) to different opioid receptor subtypes.

  • Materials:

    • Guinea pig brain tissue

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Radiolabeled ligands (e.g., [³H]naloxone)

    • Test compounds (Trimebutine, N-desmethyltrimebutine)

    • Glass fiber filters

    • Scintillation cocktail

  • Procedure:

    • Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at low speed to remove cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. The final pellet is resuspended in fresh buffer.

    • Binding Assay: The membrane preparation is incubated with a specific radiolabeled opioid ligand and varying concentrations of the test compound.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Analysis (Adapted from Tan et al., 2011)
  • Objective: To measure the effect of a test compound on specific ion currents in isolated cells.

  • Materials:

    • Isolated guinea pig colonic smooth muscle cells

    • Patch-clamp amplifier and data acquisition system

    • Micropipettes

    • Extracellular and intracellular recording solutions tailored to isolate the current of interest (e.g., Ca²⁺, K⁺).

    • Test compound (Trimebutine)

  • Procedure:

    • Cell Preparation: Single smooth muscle cells are enzymatically dissociated from guinea pig colon tissue.

    • Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (gigaseal). The whole-cell configuration is then established, allowing for the control of the intracellular environment and the measurement of total ion currents across the cell membrane.

    • Current Measurement: Specific voltage protocols are applied to the cell to elicit the ion currents of interest (e.g., L-type Ca²⁺ currents, BKca currents).

    • Drug Application: The test compound is applied to the cell via the extracellular solution at various concentrations.

    • Data Analysis: The effect of the compound on the amplitude and kinetics of the ion currents is measured and analyzed to determine the IC50 value for inhibition.

Conclusion

References

discovery and synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development. This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, asymmetric reduction of α-amino ketones, and asymmetric aminohydroxylation of olefins. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided.

Introduction: The Significance of Chirality in Amino Alcohols

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functional groups are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for selective interactions with chiral biological targets such as enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1][2]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[3][4] They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and anticancer drugs (e.g., the Taxol side-chain).[5][6] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[7]

Core Strategies for Asymmetric Synthesis

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with distinct advantages and limitations. These strategies range from utilizing naturally occurring chiral molecules to employing sophisticated catalytic asymmetric transformations.

Synthesis from the Chiral Pool

One of the most traditional and direct methods involves the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[8][9] Simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol. This approach leverages the high optical purity of the starting material to produce enantiomerically pure products.

  • Advantages: High enantiopurity, readily available and often inexpensive starting materials.

  • Limitations: The structural diversity of the final products is limited to the side chains of the 20 proteinogenic amino acids.

Asymmetric Reduction of α-Amino Ketones and Related Precursors

The catalytic asymmetric reduction of prochiral ketones is one of the most powerful and versatile methods for generating chiral alcohols.[10][11] For amino alcohol synthesis, this strategy is applied to α-amino ketones or their protected derivatives.

Corey-Bakshi-Shibata (CBS) Reduction: This highly reliable method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[12][13][14] The reaction proceeds through a six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to one specific face of the carbonyl group.[15]

  • Key Features: Predictable stereochemistry, excellent enantioselectivity (often >95% ee), and a broad substrate scope.[12][15]

Asymmetric Transfer Hydrogenation (ATH): This method uses a metal catalyst, typically Ruthenium or Rhodium, with a chiral diamine ligand to reduce ketones.[16] Formic acid or isopropanol often serves as the hydride source. Recent advancements have demonstrated the direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols with exceptional enantioselectivity (>99% ee) and high yields, providing a concise route to important drugs like epinephrine and norepinephrine.[16]

Asymmetric Oxidation of Olefins

The functionalization of carbon-carbon double bonds offers a powerful entry point to vicinal (1,2-) amino alcohols. The methods developed by K. Barry Sharpless are landmark achievements in this field.

Sharpless Asymmetric Aminohydroxylation (AA): This reaction directly converts an alkene into a 1,2-amino alcohol in a single, catalytic step.[17][18][19] The process uses osmium tetroxide (OsO₄) as the catalyst, a stoichiometric nitrogen source (such as a chloramine salt), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[18][20][21] The chiral ligand accelerates the reaction and controls the enantiofacial selectivity of the addition across the double bond.[19]

  • Key Features: A direct method for creating vicinal amino alcohols. However, it can sometimes suffer from issues with regioselectivity, where the amine and hydroxyl groups can add in two different orientations.[6][18] The choice of ligand and solvent can influence this outcome.[6]

Sharpless Asymmetric Epoxidation (AE) followed by Ring-Opening: An alternative two-step approach involves the highly enantioselective epoxidation of an allylic alcohol to form a chiral epoxy alcohol.[22][23] The resulting epoxide is then opened by a nitrogen nucleophile (e.g., azide), followed by reduction to yield the amino alcohol.[24] This sequence provides excellent control over both regio- and stereoselectivity.

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[1][2][25] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[3][4] These biocatalytic methods operate under mild conditions (ambient temperature and pressure) and often achieve exceptionally high enantioselectivity (>99% ee).[3][4]

Quantitative Data Presentation

The following table summarizes typical performance metrics for the key synthetic methods discussed.

MethodSubstrate ExampleCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference(s)
CBS Reduction α-Amino Ketone(S)-Me-CBS, BH₃·THF~80-95>95[12],[26]
Asymmetric Transfer Hydrogenation Unprotected α-Amino KetoneRu-Diamine Catalyst, HCOOH/NEt₃~77-88>99[16]
Sharpless Asymmetric Aminohydroxylation StyreneK₂OsO₂(OH)₄, (DHQD)₂PHAL, CbzNHCl~70-90>95[6],[27]
Sharpless AE + Ring Opening Allylic AlcoholTi(OⁱPr)₄, (+)-DET, NaN₃ then H₂/Pd-C~85-95>99[22],[24]
Biocatalytic (Amine Dehydrogenase) 1-Hydroxy-2-butanoneEngineered SpAmDH, NAD⁺, GDH~91-99>99[3],[4]

Detailed Experimental Protocols

Protocol 1: CBS-Catalyzed Asymmetric Reduction of an α-Amino Ketone

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin like trans-stilbene.

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Catalyst Addition: Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

  • Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.

  • Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.

  • Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.

Mandatory Visualizations

Logical Relationships in Synthesis

G cluster_start Starting Materials cluster_methods Asymmetric Synthetic Methods Prochiral Ketone Prochiral Ketone Asymmetric Reduction Asymmetric Reduction Prochiral Ketone->Asymmetric Reduction Olefin Olefin Asymmetric Oxidation Asymmetric Oxidation Olefin->Asymmetric Oxidation Chiral Pool (Amino Acid) Chiral Pool (Amino Acid) Direct Reduction Direct Reduction Chiral Pool (Amino Acid)->Direct Reduction Final Product Chiral Amino Alcohol Asymmetric Reduction->Final Product Asymmetric Oxidation->Final Product Direct Reduction->Final Product

Caption: Core strategies for the synthesis of chiral amino alcohols.

Experimental Workflow: Asymmetric Synthesis

G A 1. Reaction Setup (Catalyst + Reagents) B 2. Substrate Addition (Prochiral Precursor) A->B C 3. Asymmetric Transformation B->C D 4. Reaction Quench C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G H 8. Purity Analysis (Chiral HPLC) G->H G cluster_cell Cardiomyocyte β1-AR β1-Adrenergic Receptor Gs Gs Protein β1-AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channel Ca²⁺ Channels PKA->Ca_Channel phosphorylates Response ↑ Heart Rate ↑ Contractility Ca_Channel->Response leads to Norepinephrine Norepinephrine Norepinephrine->β1-AR BetaBlocker Beta-Blocker (Chiral Amino Alcohol) BetaBlocker->β1-AR BLOCKS

References

Spectroscopic Profile of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(dimethylamino)-2-phenylbutan-2-ol, a tertiary amino alcohol with potential applications in pharmaceutical synthesis and research. Due to the limited availability of experimentally derived public data for this specific molecule, this document leverages predicted spectroscopic values and established principles of NMR, IR, and MS analysis for amino alcohols. This guide is intended to serve as a foundational resource for researchers working with this compound or structurally related molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₉NO[1][2]

  • Molecular Weight: 193.28 g/mol [1]

  • Monoisotopic Mass: 193.146664230 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on computational models and typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
~ 2.5 - 2.7Singlet1HHydroxyl proton (-OH)
~ 2.3 - 2.5Singlet2HMethylene protons (-CH₂-N)
~ 2.2Singlet6HDimethyl protons (-N(CH₃)₂)
~ 1.6 - 1.8Quartet2HMethylene protons (-CH₂-CH₃)
~ 0.8 - 1.0Triplet3HMethyl protons (-CH₂-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~ 145Quaternary aromatic carbon
~ 128Aromatic CH
~ 127Aromatic CH
~ 126Aromatic CH
~ 75Quaternary carbinol carbon (C-OH)
~ 65Methylene carbon (-CH₂-N)
~ 45Dimethyl carbons (-N(CH₃)₂)
~ 30Methylene carbon (-CH₂-CH₃)
~ 8Methyl carbon (-CH₂-CH₃)
Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3600 - 3200Broad, MediumO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600 - 1450Medium to WeakC=C stretch (aromatic ring)
1260 - 1000MediumC-N stretch (amine)
1150 - 1050MediumC-O stretch (tertiary alcohol)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAdductPredicted Collision Cross Section (Ų)
194.15395[M+H]⁺145.4
216.13589[M+Na]⁺150.8
192.13939[M-H]⁻148.7
176.14393[M+H-H₂O]⁺139.4

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the attenuated total reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

  • ATR-FTIR Acquisition:

    • Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.

    • Acquire spectra in both positive and negative ion modes.

    • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-phenylbutan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of the tertiary amino alcohol, 1-(Dimethylamino)-2-phenylbutan-2-ol. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document leverages data from structurally similar compounds and established principles of organic chemistry to provide a predictive assessment of its solubility characteristics. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility in various organic solvents, a critical parameter in drug development and chemical synthesis.

Introduction

This compound is a tertiary amino alcohol with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring both a hydrophilic hydroxyl group and a tertiary amine, alongside a bulky hydrophobic phenyl and butyl group, suggests a complex solubility profile. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical techniques.

This guide addresses the current information gap by providing a thorough analysis of its predicted solubility and offering detailed methodologies for its empirical determination.

Physicochemical Properties

A comparison of the physicochemical properties of this compound and its structural isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, can offer insights into their potential solubility differences.

PropertyThis compound2-(Dimethylamino)-2-phenylbutan-1-ol
CAS Number 5612-61-3[1]39068-94-5[2][3]
Molecular Formula C12H19NO[1]C12H19NO[2]
Molecular Weight 193.28 g/mol [1]193.29 g/mol
IUPAC Name This compound[1]2-(dimethylamino)-2-phenylbutan-1-ol[3]
Predicted XLogP3 1.8[1]1.8[2]
Hydrogen Bond Donor Count 1[2]1[2]
Hydrogen Bond Acceptor Count 2[2]2[2]

The identical molecular formula and very similar predicted lipophilicity (XLogP3) suggest that the two isomers may exhibit broadly similar solubility in non-polar solvents. However, the position of the hydroxyl group could influence hydrogen bonding interactions and thus affect solubility in polar and protic solvents.

Solubility Profile

Predicted Solubility of this compound

Based on its structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl and amino groups should allow for hydrogen bonding, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of the molecule should lead to favorable dipole-dipole interactions, resulting in likely good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon backbone and the phenyl group suggest that there will be some solubility in non-polar solvents, though it may be limited by the presence of the polar functional groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound would be soluble in these solvents.

Reported Solubility of the Isomer 2-(Dimethylamino)-2-phenylbutan-1-ol

While no specific quantitative data is available for this compound, qualitative and predicted quantitative data for its isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, are available and presented here for comparative purposes.

SolventReported/Predicted Solubility
ChloroformSlightly Soluble[2]
DichloromethaneSlightly Soluble[2]
DMSOSlightly Soluble[2]
MethanolSlightly Soluble[2]
WaterPredicted: 7.25 mg/mL[4]

It is crucial to empirically verify the solubility of this compound as these values for its isomer may not be directly transferable.

Experimental Protocols for Solubility Determination

A general workflow for determining the solubility of a compound like this compound is presented below. This can be adapted based on the specific laboratory equipment and desired precision.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate (e.g., Shake/Stir at Constant Temp) mix->equilibrate separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Concentration (Solubility) analyze->calculate

Caption: A generalized workflow for the experimental determination of solubility.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a syringe filter with a pore size of 0.45 µm) to remove any remaining solid particles. Centrifugation can also be employed prior to filtration.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solvent Addition Method (Titration)

This method is useful for a more rapid determination of solubility.

  • Preparation: A known mass of this compound is placed in a clear vial.

  • Titration: The organic solvent is added dropwise with constant agitation.

  • Endpoint: The total volume of solvent required to completely dissolve the solid is recorded.

  • Calculation: The solubility is calculated from the mass of the compound and the volume of the solvent at the point of complete dissolution.

Logical Relationships in Solubility Determination

The decision-making process for characterizing the solubility of a novel compound often follows a tiered approach, starting with qualitative assessments before moving to more rigorous quantitative methods.

solubility_logic start Start: New Compound qualitative Qualitative Solubility Screening (e.g., visual inspection in various solvents) start->qualitative quantitative Quantitative Solubility Determination (e.g., Equilibrium Method) qualitative->quantitative If soluble/partially soluble formulation Formulation Development quantitative->formulation process_dev Process Chemistry Development quantitative->process_dev end End: Characterized Compound formulation->end process_dev->end

Caption: Logical flow for solubility characterization in drug development.

Conclusion

References

Unveiling the Pharmacological Profile of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylamino)-2-phenylbutan-2-ol is a tertiary amino alcohol whose pharmacological profile is not extensively documented in publicly available scientific literature. This technical guide synthesizes the currently available information, drawing inferences from structurally related compounds and highlighting the significant gaps in our understanding of its biological activity. While detailed quantitative data on receptor binding, efficacy, and pharmacokinetics are scarce, this document provides a foundational overview of its chemical properties and potential areas for future pharmacological investigation.

Chemical and Physical Properties

A comprehensive understanding of a compound's pharmacological action begins with its physicochemical characteristics. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C12H19NO[1][2]
Molecular Weight 193.28 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5612-61-3[1]
SMILES CCC(CN(C)C)(C1=CC=CC=C1)O[1]
InChIKey TXXOHRYHPSLKNY-UHFFFAOYSA-N[1]
Predicted XLogP3 1.8[1]
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 4

Structural Analogs and Potential Pharmacological Relevance

Much of the available information relates to a structural isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol . This compound is recognized as a key intermediate and a metabolite of Trimebutine, a medication used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3] The structural similarity suggests that this compound might also possess some degree of spasmolytic activity, although this requires empirical validation.[3]

The pharmacological activity of such compounds is often attributed to the presence of the dimethylamino and phenyl groups.[3] The tertiary amine can be protonated at physiological pH, enabling electrostatic interactions with biological targets, while the phenyl group can participate in hydrophobic and π-π stacking interactions within receptor binding pockets.[3]

Synthesis and Chemical Reactivity

While specific synthetic routes for this compound are not detailed in the provided search results, methods for its isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, are well-described. These typically involve a multi-step process starting from propiophenone.[3][4]

A general synthetic workflow for the related isomer, which could potentially be adapted, is outlined below.

G propiophenone Propiophenone aminonitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile propiophenone->aminonitrile  NaCN, Dimethylamine   carboxylic_acid 2-(N,N-dimethylamino)-2-phenylbutyric acid aminonitrile->carboxylic_acid  Hydrolysis (NaOH)   ester 2-(N,N-dimethylamino)-2-phenylbutyrate carboxylic_acid->ester  Esterification (Alcohol, H2SO4)   final_product 2-(Dimethylamino)-2-phenylbutan-1-ol ester->final_product  Reduction  

Figure 1. Synthetic pathway for 2-(Dimethylamino)-2-phenylbutan-1-ol.

Potential Areas for Pharmacological Investigation

Given the limited direct data on this compound, the following areas represent logical starting points for future research to elucidate its pharmacological profile.

Receptor Binding Assays

To determine the molecular targets of this compound, a broad panel of receptor binding assays would be necessary. Based on the activity of its structural analog, initial screening should focus on receptors involved in gastrointestinal motility, such as muscarinic, opioid, and serotonergic receptors.

G compound This compound binding_assay Radioligand Binding Assay compound->binding_assay receptor_panel Receptor Panel (e.g., Muscarinic, Opioid, Serotonergic) receptor_panel->binding_assay data_analysis Data Analysis (Ki, IC50 values) binding_assay->data_analysis target_identification Identification of Primary Targets data_analysis->target_identification

Figure 2. Experimental workflow for receptor binding studies.
In Vitro Functional Assays

Following target identification, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these receptors. For instance, if binding to opioid receptors is confirmed, assays measuring cAMP levels or agonist-stimulated GTPγS binding would be appropriate.

In Vivo Models

Based on the in vitro findings, relevant animal models can be employed to assess the physiological effects of this compound. For example, if the compound shows affinity for receptors involved in pain perception, rodent models of nociception, such as the hot-plate or tail-flick test, would be relevant.[5]

Safety and Toxicology

There is limited specific safety and toxicology data for this compound. One source indicates that it is harmful if swallowed.[1] A thorough toxicological evaluation, including acute and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, would be required for any further drug development.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharacterized. While its structural similarity to a metabolite of Trimebutine provides a hypothetical starting point for investigation into its effects on gastrointestinal motility, comprehensive experimental data is needed to validate this and uncover its full therapeutic potential. Future research should focus on systematic receptor screening, in vitro functional characterization, and in vivo efficacy and safety studies to build a complete pharmacological profile for this compound. The lack of available data underscores the opportunity for novel research in this area.

References

Methodological & Application

Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylamino)-2-phenylbutan-2-ol is a chiral β-amino alcohol with significant potential in the field of asymmetric synthesis. Its structure, featuring a sterically hindered quaternary stereocenter, makes it an excellent candidate for use as a chiral auxiliary to control the stereochemical outcome of reactions.[1] While direct applications in peer-reviewed literature are not extensively documented, its analogy to well-established chiral auxiliaries like phenylglycinol and pseudoephedrine derivatives suggests high utility in diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1][2] This document provides an overview of its potential applications, detailed protocols for its synthesis, and a representative protocol for its use as a chiral auxiliary in asymmetric alkylation.

Potential Applications in Asymmetric Synthesis

The primary proposed application of enantiomerically pure this compound is as a recoverable and reusable chiral auxiliary . By temporarily attaching it to a prochiral substrate, it can effectively direct the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.

Key Potential Applications:

  • Asymmetric Alkylation: Amides derived from this compound and carboxylic acids can be deprotonated to form chiral enolates. The bulky phenyl and ethyl groups at the stereocenter are expected to create a highly biased chiral environment, directing incoming electrophiles to a specific face of the enolate.[1]

  • Diastereoselective Aldol Reactions: As with alkylations, the chiral auxiliary can control the stereochemistry of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.

  • Chiral Ligand Synthesis: The amino alcohol functionality serves as a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis.[1] These ligands can coordinate with metal centers to create catalysts for a variety of enantioselective transformations, including reductions, hydrogenations, and allylic alkylations.[1]

Synthesis of this compound

A common and well-documented method for the synthesis of the racemic form of this amino alcohol proceeds through a four-step sequence starting from propiophenone. The enantiomerically pure forms can then be obtained through chiral resolution.

Synthesis Workflow Diagram

G Propiophenone Propiophenone Nitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile Propiophenone->Nitrile Addition Reaction (NaCN, (CH₃)₂NH) Acid 2-(N,N-dimethylamino)-2-phenylbutyric acid Nitrile->Acid Hydrolysis (NaOH) Ester 2-(N,N-dimethylamino)-2-phenylbutyrate Acid->Ester Esterification (Ethanol, H₂SO₄) Target This compound Ester->Target Reduction (Reducing Agent)

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is based on established synthetic methods for similar compounds.

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Reactants:

    • Propiophenone: 100 g (0.75 mol)

    • Sodium Cyanide: 45 g (0.91 mol)

    • 40% Dimethylamine in Methanol: 337 g

    • Water: 140 g

  • Procedure:

    • Charge a 1L autoclave with propiophenone, sodium cyanide, 40% dimethylamine methanol solution, and water.

    • Seal the autoclave and stir the mixture for 30 minutes at room temperature.

    • Heat the mixture to 60-80°C and maintain the pressure at approximately 0.3 MPa.

    • Continue the reaction under these conditions for 8 hours.

    • After the reaction is complete, cool the autoclave to 30°C and release the pressure.

    • Transfer the reaction mixture and rinse the autoclave with water. The resulting product is the nitrile intermediate.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Procedure:

    • Adjust the pH of the aqueous solution of the nitrile from Step 1 to ≥ 12 using a concentrated sodium hydroxide solution.

    • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and acidify to the isoelectric point to precipitate the amino acid.

    • Filter and dry the solid to obtain 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Reactants:

    • 2-(N,N-dimethylamino)-2-phenylbutyric acid (from Step 2)

    • Ethanol (or other suitable alcohol)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Suspend the amino acid in an excess of ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain until the esterification is complete.

    • Cool the mixture, neutralize the acid, and extract the ester with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude ester.

Step 4: Reduction to this compound

  • Reactants:

    • 2-(N,N-dimethylamino)-2-phenylbutyrate (from Step 3)

    • A suitable reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in a suitable solvent like THF or ethanol).

  • Procedure:

    • Dissolve the ester in an anhydrous solvent (e.g., THF for LiAlH₄).

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Carefully quench the reaction (e.g., by sequential addition of water and NaOH solution for LiAlH₄).

    • Filter the resulting salts and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry, and concentrate to yield the target compound, this compound.

Application as a Chiral Auxiliary: Asymmetric Alkylation

The following is a representative protocol for the proposed use of enantiopure this compound as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. This protocol is based on well-established procedures for other amino alcohol auxiliaries, such as pseudoephedrine.[2]

Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary (ROH) Amide Chiral Amide (R-CH₂-CONR) Auxiliary->Amide Acid Prochiral Carboxylic Acid (R-CH₂-COOH) Acid->Amide Enolate Chiral Enolate Amide->Enolate Deprotonation (LDA) AlkylatedAmide Alkylated Amide (R-CHR'-CONR*) Enolate->AlkylatedAmide Alkylation (R'-X) FinalProduct Chiral Carboxylic Acid (R-CHR'-COOH) AlkylatedAmide->FinalProduct Hydrolysis RecoveredAuxiliary Recovered Auxiliary (R*OH) AlkylatedAmide->RecoveredAuxiliary Hydrolysis

Caption: Workflow for using a chiral auxiliary in asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative

Step A: Attachment of the Chiral Auxiliary

  • To a solution of enantiopure (e.g., (1S,2R)-) this compound in an appropriate solvent (e.g., toluene), add propionyl chloride and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature until the formation of the corresponding propionamide is complete.

  • Work up the reaction by washing with aqueous solutions to remove salts and excess reagents.

  • Purify the resulting chiral amide by column chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the chiral propionamide in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) to generate the lithium enolate.

  • Stir for 30-60 minutes at -78°C.

  • Add the electrophile (e.g., benzyl bromide).

  • Allow the reaction to proceed at -78°C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the alkylated amide by chromatography and determine the diastereomeric excess (d.e.) by NMR spectroscopy or HPLC.

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated amide in a suitable solvent system (e.g., THF/water).

  • Add a hydrolyzing agent (e.g., LiOH or KOH) and heat the reaction to reflux.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, acidify the reaction mixture to protonate the resulting carboxylic acid.

  • Extract the chiral carboxylic acid product with an organic solvent.

  • Make the aqueous layer basic and extract with an organic solvent to recover the chiral auxiliary, this compound.

Data Presentation (Hypothetical)

The following table presents hypothetical data for the asymmetric alkylation described in the protocol above, based on results typically achieved with high-performing chiral auxiliaries.

EntryElectrophile (R'-X)Diastereomeric Excess (d.e.)Yield (%)
1Benzyl bromide>98%85
2Ethyl iodide>95%88
3Allyl bromide>97%82

Table 1: Hypothetical results for the asymmetric alkylation using a chiral amide derived from this compound.

Conclusion

This compound represents a promising and readily synthesizable chiral building block for applications in asymmetric synthesis. Its structural features strongly suggest its efficacy as a chiral auxiliary for controlling stereochemistry in a variety of important chemical transformations. The protocols provided herein offer a comprehensive guide for its synthesis and proposed application, serving as a valuable resource for researchers in synthetic organic chemistry and drug development. Further experimental validation is encouraged to fully elucidate the potential of this compound.

References

Application Notes and Protocols for the Quantification of 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Dimethylamino)-2-phenylbutan-2-ol, also identified in literature as 2-(Dimethylamino)-2-phenylbutan-1-ol, is a tertiary amino alcohol.[1][2] Its chemical structure, featuring a chiral center, makes it a subject of interest in synthetic chemistry and potentially in pharmaceutical development as an intermediate or impurity.[3] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, for purity assessment, and for pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in bulk substance or formulated products.[3][4] The following protocol describes a reverse-phase HPLC method with UV detection.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in methanol in a volumetric flask to achieve a final nominal concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[5]

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve.

  • Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Quantitative Data Summary

The following table summarizes typical performance characteristics for this HPLC method.

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.998
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Concentration/Purity integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.

Experimental Protocol

1. Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate 1 mL of the sample solution (in a suitable solvent like dichloromethane) to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Quantification can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Identification of impurities is achieved by comparing mass spectra with a reference library (e.g., NIST).

Quantitative Data Summary

The following table outlines typical performance characteristics for a validated GC-MS method.

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)≤ 5.0%
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantification (LOQ)~ 0.03 µg/mL

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dry Evaporate Solvent derivatize Add BSTFA & Heat (70°C) dry->derivatize cool Cool to RT derivatize->cool inject Inject into GC-MS cool->inject separate DB-5ms Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect extract Extract Ion Chromatograms detect->extract quantify Quantify using SIM extract->quantify identify Identify Impurities extract->identify

GC-MS Analysis Workflow

Method 3: LC-MS/MS for Quantification in Biological Matrices

For quantifying this compound in biological samples such as plasma, LC-MS/MS offers high sensitivity and selectivity, which is essential for overcoming matrix effects.[5][6]

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d5) is preferred. If unavailable, a structurally similar compound can be used.

  • Procedure:

    • To 50 µL of plasma sample, add 10 µL of IS working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Analyte Transition (Hypothetical): Q1: 194.2 m/z -> Q3: 58.1 m/z (corresponding to the dimethylaminomethyl fragment).

    • IS Transition: To be determined based on the IS used.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary

The following table presents typical validation parameters for an LC-MS/MS bioanalytical method.

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
LLOQ~ 0.1 - 1 ng/mL
Matrix EffectMonitored and minimized
RecoveryConsistent and reproducible

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate MRM Peaks mrm->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantify vs. Curve ratio->quantify

LC-MS/MS Bioanalysis Workflow

Overall Analytical Strategy

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether impurity identification is needed. The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Analytical_Strategy start Analytical Goal for This compound bulk_assay Bulk Purity/Assay? start->bulk_assay impurity_id Impurity ID Needed? start->impurity_id bio_quant Quantification in Biological Matrix? start->bio_quant bulk_assay->impurity_id No hplc Use HPLC-UV Method bulk_assay->hplc Yes impurity_id->bio_quant No gcms Use GC-MS Method impurity_id->gcms Yes bio_quant->start No lcmsms Use LC-MS/MS Method bio_quant->lcmsms Yes

Method Selection Logic

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Dimethylamino)-2-phenylbutan-2-ol

This document provides detailed application notes and protocols for the quantitative analysis and chiral separation of this compound using High-Performance Liquid Chromatography (HPLC). The protocols described are based on established methodologies for similar compounds and general chromatographic principles.

Introduction

This compound is a tertiary amino alcohol with a chiral center, making its analysis crucial for purity assessment, pharmacokinetic studies, and quality control in pharmaceutical development. The presence of a phenyl group allows for ultraviolet (UV) detection, while its chiral nature necessitates specific methods for enantiomeric separation.[1] This application note details two primary HPLC methods: a reverse-phase method for quantifying the total amount of the compound and a chiral separation method to determine the enantiomeric purity.

Quantitative Analysis by Reverse-Phase HPLC

This method is suitable for determining the overall purity and concentration of this compound in a sample.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v)

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and 0.1% Acetic Acid in water (e.g., 85:15 v/v) can be a starting point.[2] Gradient elution may be required for samples containing impurities with significantly different polarities.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (using a photodiode array detector)[2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

5. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in the sample diluent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

Chiral Separation by HPLC

Due to the presence of a stereogenic center, separating the enantiomers of this compound is often necessary.[1] This can be achieved using a chiral stationary phase (CSP).[1]

Experimental Protocol

1. Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), is a common choice for chiral separations.[4]

2. Reagents and Solutions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is typically used for normal-phase chiral separations. The ratio of hexane to alcohol will need to be optimized to achieve baseline separation of the enantiomers.

3. Chromatographic Conditions:

  • Mobile Phase: A starting condition could be n-hexane:ethanol (90:10, v/v). The percentage of the alcohol modifier can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of the compound).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Data Presentation

The following table summarizes typical validation parameters for an HPLC method. The specific values for this compound would need to be determined experimentally.

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.998Ensures a proportional relationship between concentration and detector signal.[1]
Accuracy (% Recovery) 98.0% - 102.0%Measures the trueness of the method.[1]
Precision (RSD) ≤ 2.0%Demonstrates the consistency and reproducibility of the method.[1]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Autosampler Filter_Sample->Autosampler Filter_Standard->Autosampler Injection Injection Autosampler->Injection Column HPLC Column (e.g., C18 or Chiral) Injection->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow for HPLC analysis.

References

Application Notes and Protocols for 1-(Dimethylamino)-2-phenylbutan-2-ol as a Potential Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 1-(dimethylamino)-2-phenylbutan-2-ol as a chiral auxiliary in asymmetric synthesis are not extensively documented in peer-reviewed literature. However, its structural characteristics as a β-amino alcohol suggest its potential for such applications. This document provides a detailed overview of the principles and protocols for a structurally analogous and well-established chiral auxiliary, (1S,2S)-(+)-pseudoephedrine , to serve as a representative model. The methodologies described herein for pseudoephedrine can be considered as a starting point for the investigation of this compound as a novel chiral auxiliary.

Introduction to β-Amino Alcohol Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are reversibly incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. β-amino alcohols, such as pseudoephedrine, are a prominent class of chiral auxiliaries. They are typically converted to amides with a prochiral carboxylic acid derivative. The resulting chiral amide can then be enolized and subsequently reacted with an electrophile. The stereocenter on the auxiliary, along with the chelation of the metal cation by the amino and alcohol functionalities, creates a rigid, chiral environment that directs the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Structural Analogy of this compound to Pseudoephedrine

This compound shares key structural features with pseudoephedrine:

  • A β-amino alcohol backbone.

  • A phenyl group adjacent to the hydroxyl-bearing carbon.

  • A nitrogen atom capable of chelation.

These similarities suggest that it could form a similar rigid chelated intermediate when used as an amide derivative, thus inducing stereoselectivity in a comparable manner to pseudoephedrine.

Asymmetric Alkylation using Pseudoephedrine Amides

Asymmetric alkylation of enolates derived from pseudoephedrine amides is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[1][2] The reaction proceeds with high diastereoselectivity for a wide range of alkyl halides.[1]

General Reaction Scheme:
  • Amide Formation: The carboxylic acid is coupled with pseudoephedrine to form the chiral amide.

  • Enolate Formation: The amide is treated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride to form a Z-enolate.

  • Alkylation: The enolate is reacted with an alkyl halide. The bulky phenyl group and the chelated lithium ion direct the electrophile to the opposite face of the enolate, resulting in a high diastereomeric excess (de).

  • Auxiliary Removal: The chiral auxiliary is cleaved to yield the desired product.

Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Amides
EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Ratio (dr)Reference
1CH₃IMethyl99>99:1[1]
2CH₃CH₂IEthyl99>99:1[1]
3PhCH₂BrBenzyl97>99:1[1]
4CH₂=CHCH₂BrAllyl98>99:1[1]
5(CH₃)₂CHIIsopropyl95>99:1[1]
Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Propionamide

Materials:

  • (1S,2S)-(+)-Pseudoephedrine propionamide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (2.1 eq) dropwise. Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.

  • Enolate Formation: In a separate flame-dried flask, suspend pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.[3] Cool the suspension to -78 °C. Add the freshly prepared LDA solution dropwise to the amide suspension. Stir the mixture at 0 °C for 1 hour to ensure complete enolization.

  • Alkylation: Cool the enolate solution back down to -78 °C. Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise. Stir the reaction mixture at 0 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the highly diastereomerically enriched alkylated amide.[1]

Asymmetric Aldol Reactions

Pseudoephedrine amides can also be employed in highly diastereoselective aldol reactions.[4][5][6] The lithium enolate of the pseudoephedrine amide reacts with an aldehyde to produce a β-hydroxy amide with high stereocontrol.

Data Presentation: Diastereoselective Aldol Reaction of Pseudoephedrine Propionamide Enolate
EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde85>99:1[4]
2Benzaldehyde80>99:1[4]
3Acetaldehyde75>99:1[4]
Experimental Protocol: Asymmetric Aldol Reaction

Procedure:

  • Enolate Formation: Prepare the lithium enolate of pseudoephedrine propionamide as described in the alkylation protocol (steps 1 and 2).

  • Aldol Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.2 eq), either neat or as a solution in THF, dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Follow the workup and purification procedure as described for the alkylation reaction to isolate the β-hydroxy amide.

Diastereoselective Grignard Addition to Aldehydes

While not a direct use of the target compound as a covalently bound auxiliary, β-amino alcohols can act as chiral ligands in the addition of organometallic reagents to carbonyl compounds, inducing enantioselectivity.[7]

Experimental Protocol: Enantioselective Addition of a Grignard Reagent to an Aldehyde using a Chiral Amino Alcohol Ligand

This is a general procedure and would require optimization for a specific amino alcohol like this compound.

Materials:

  • Chiral β-amino alcohol (e.g., this compound)

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Aldehyde

  • Grignard reagent (e.g., ethylmagnesium bromide)

  • Anhydrous cerium(III) chloride (CeCl₃) (optional, for improved selectivity)[8]

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Complex Formation: In a flame-dried flask under argon, dissolve the chiral β-amino alcohol (1.1 eq) in the anhydrous solvent. Cool the solution to -78 °C. Add the Grignard reagent (1.1 eq) dropwise and stir for 30 minutes to form the chiral magnesium alkoxide complex.

  • Addition to Aldehyde: Add the aldehyde (1.0 eq) dropwise to the solution of the chiral complex at -78 °C. Stir the reaction for several hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purification: Purify the resulting chiral secondary alcohol by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.

Removal of the Pseudoephedrine Auxiliary

A key advantage of the pseudoephedrine auxiliary is its facile removal under various conditions to provide a range of useful chiral products.[9][10]

  • To Carboxylic Acids: Acidic hydrolysis (e.g., 9 N H₂SO₄ in dioxane at 115 °C) or basic hydrolysis (e.g., TBAOH in t-BuOH/H₂O at 95 °C).[10]

  • To Alcohols: Reduction of the amide with a reducing agent like LiAlH₄ or BH₃·THF.

  • To Aldehydes: Partial reduction of the amide, for example, using DIBAL-H.

  • To Ketones: Addition of an organolithium or Grignard reagent to the amide.

Visualizations

G cluster_0 Amide Formation cluster_1 Asymmetric Transformation cluster_2 Auxiliary Cleavage Carboxylic_Acid R-COOH Chiral_Amide Chiral Amide Carboxylic_Acid->Chiral_Amide Coupling Pseudoephedrine Pseudoephedrine Pseudoephedrine->Chiral_Amide Enolate Chiral Enolate Chiral_Amide->Enolate LDA, LiCl Product Diastereomerically Enriched Product Enolate->Product Electrophile (e.g., R'-X) Final_Product Enantiomerically Pure Product Product->Final_Product Hydrolysis/ Reduction Recovered_Auxiliary Recovered Pseudoephedrine Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_chelate Rigid Chelated Intermediate Enolate Z-Enolate Li Li+ Enolate->Li Product Product Enolate->Product O_amide O Li->O_amide N_amide N Li->N_amide O_aux O-Aux Li->O_aux Electrophile E+ Electrophile->Enolate

Caption: Chelation-controlled stereodirection in alkylation reactions.

References

Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct medicinal chemistry applications and pharmacological data for 1-(Dimethylamino)-2-phenylbutan-2-ol are not extensively documented in publicly available literature. However, its structural isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol , is a key intermediate and metabolite of the gastrointestinal drug Trimebutine .[1][2] The following application notes and protocols are therefore based on the well-characterized activities of Trimebutine and its derivatives, providing a framework for the potential investigation and application of the this compound scaffold.

Introduction and Potential Applications

The dimethylamino-phenylbutan-ol scaffold is a key pharmacophore in the development of agents targeting gastrointestinal motility. The primary application of the closely related 2-(dimethylamino)-2-phenylbutan-1-ol is in the synthesis of Trimebutine, a non-selective opioid receptor agonist and weak calcium channel blocker used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][3][4]

Based on the pharmacology of Trimebutine, potential medicinal chemistry applications for this compound and its derivatives could include:

  • Modulators of Gastrointestinal Motility: Development of novel spasmolytic or prokinetic agents for conditions like IBS, chronic constipation, and gastroparesis.

  • Opioid Receptor Ligands: Investigation as agonists or antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors, with potential applications in pain management and other neurological disorders.

  • Calcium Channel Blockers: Exploration of their activity on L-type and T-type calcium channels, which could be relevant for cardiovascular and neurological conditions.[3][5]

  • Scaffolds for Drug Discovery: Utilization as a starting material for the synthesis of new chemical entities with diverse pharmacological activities.[6]

Pharmacological Data of Trimebutine and its Metabolites

The following table summarizes the key pharmacological parameters of Trimebutine and its active metabolite, N-monodesmethyltrimebutine (nortrimebutine), which contains the core amino alcohol scaffold. This data provides a benchmark for the potential activity of new derivatives.

CompoundTargetActionPharmacological EffectReference
Trimebutine Opioid Receptors (µ, δ, κ)Weak AgonistModulation of intestinal and colonic motility, visceral analgesia[1][2][3]
L-type Ca2+ channelsInhibitor (at higher concentrations)Spasmolytic effect[3]
T-type Ca2+ channelsActivator (at lower concentrations)Prokinetic effect[3]
K+ channelsInhibitorInduces muscle contractions[1]
Nortrimebutine Opioid ReceptorsAgonistRetains pharmacological activity on the colon[1][3]

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential applications of the this compound scaffold are provided below.

Assessment of Gastrointestinal Motility (In Vivo)

This protocol describes the use of radiopaque markers to determine gastrointestinal transit time in a mouse model.[7]

Objective: To evaluate the in vivo effect of a test compound on gastrointestinal motility.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Vehicle control (e.g., saline, DMSO solution)

  • Radiopaque markers (e.g., barium-impregnated polyethylene spheres)

  • Barium sulfate suspension

  • Mice (e.g., C57BL/6)

  • Gavage needles

  • Fluoroscopy or X-ray imaging system

Procedure:

  • Fast mice for a minimum of 1 hour to ensure the stomach is empty.

  • Administer the test compound or vehicle control orally via gavage.

  • After a predetermined time (e.g., 30 minutes), administer a suspension of radiopaque markers and barium sulfate via gavage.

  • Acquire fluoroscopic or X-ray images at regular intervals (e.g., 0, 30, 60, 120, 240 minutes) post-marker administration.

  • Analyze the images to determine the geometric center of the marker distribution in the gastrointestinal tract at each time point.

  • Calculate the gastrointestinal transit time based on the progression of the markers through the stomach, small intestine, and colon.

Opioid Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for opioid receptors.[8]

Objective: To quantify the binding affinity of a test compound to mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-µOR, HEK-δOR)

  • Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U50,488 for κ)

  • Test compound at various concentrations

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at varying concentrations.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Isolated Tissue Contraction Assay for Calcium Channel Activity

This protocol describes an ex vivo method to assess the effect of a test compound on smooth muscle contraction, which can indicate calcium channel blocking activity.[9]

Objective: To evaluate the inhibitory effect of a test compound on acetylcholine-induced contractions in isolated rat ileum.

Materials:

  • Test compound

  • Acetylcholine (ACh)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)

  • Wistar rats

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Euthanize a rat and isolate a segment of the terminal ileum.

  • Mount the ileal segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissue to equilibrate under a resting tension of 1 g for at least 30 minutes.

  • Induce submaximal contractions by adding a standard concentration of acetylcholine.

  • Once a stable contractile response is achieved, add the test compound at increasing concentrations to the organ bath.

  • Record the changes in contractile force in response to the test compound.

  • Calculate the percentage inhibition of the acetylcholine-induced contraction at each concentration of the test compound to determine its potency as a smooth muscle relaxant.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry applications of the dimethylamino-phenylbutan-ol scaffold.

Trimebutine_Signaling_Pathway cluster_receptors Cell Membrane cluster_effects Intracellular Effects Trimebutine Trimebutine / Nortrimebutine Opioid_Receptors μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptors Ca_Channels L-type / T-type Ca2+ Channels Trimebutine->Ca_Channels K_Channels K+ Channels Trimebutine->K_Channels Contraction_Modulation Modulation of Smooth Muscle Contraction Opioid_Receptors->Contraction_Modulation Ca_Influx Modulation of Ca2+ Influx Ca_Channels->Ca_Influx K_Efflux Inhibition of K+ Efflux K_Channels->K_Efflux Ca_Influx->Contraction_Modulation K_Efflux->Contraction_Modulation

Caption: Signaling pathway of Trimebutine in gastrointestinal smooth muscle cells.

GI_Motility_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Fasting 1. Fasting of Mice Compound_Admin 2. Administration of Test Compound/Vehicle Fasting->Compound_Admin Marker_Admin 3. Administration of Radiopaque Markers Compound_Admin->Marker_Admin Imaging 4. Fluoroscopic Imaging at Time Intervals Marker_Admin->Imaging Geometric_Center 5. Determination of Geometric Center Imaging->Geometric_Center Transit_Time 6. Calculation of Transit Time Geometric_Center->Transit_Time

Caption: Experimental workflow for in vivo assessment of gastrointestinal motility.

Opioid_Binding_Assay_Workflow cluster_incubation Binding Incubation cluster_separation Separation cluster_detection Detection & Analysis Preparation 1. Prepare reaction mix: Membranes, Radioligand, Test Compound Incubate 2. Incubate at 30°C Preparation->Incubate Filtration 3. Rapid Filtration Incubate->Filtration Washing 4. Wash Filters Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. Calculate IC50 Scintillation->Analysis

Caption: Workflow for the opioid receptor radioligand binding assay.

References

experimental setup for reactions involving 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and application of the tertiary amino alcohol, 1-(Dimethylamino)-2-phenylbutan-2-ol. Due to the limited availability of direct published procedures for this specific isomer, the following protocols are proposed based on established and reliable organic chemistry methodologies for analogous compounds. The synthesis is presented as a two-step process involving the preparation of an α-aminoketone intermediate followed by a Grignard reaction. An application protocol is also detailed, showcasing its potential use as a chiral ligand in asymmetric catalysis, a common role for this class of compounds.[1] All quantitative data is summarized in tables, and key workflows are visualized using diagrams.

Introduction

Amino alcohols are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their bifunctional nature allows them to serve as versatile synthons, chiral auxiliaries, and ligands for asymmetric catalysis.[1] this compound is a chiral tertiary amino alcohol. Its structure, featuring a stereocenter bearing a hydroxyl group, a phenyl group, and an adjacent dimethylamino moiety, makes it a candidate for applications in stereoselective synthesis.[2][3]

This document outlines a robust synthetic route and a potential application for this compound, providing researchers with a practical starting point for its preparation and use.

Proposed Synthesis of this compound

The proposed synthesis is a two-step sequence. First, the key intermediate, α-(dimethylamino)acetophenone, is prepared from α-bromoacetophenone. Second, this aminoketone is treated with a Grignard reagent to yield the target tertiary alcohol.

Synthesis Workflow

G A α-Bromoacetophenone C Step 1: Nucleophilic Substitution A->C B Dimethylamine (aq. solution) B->C D α-(Dimethylamino)acetophenone C->D Intermediate Product I Work-up & Purification F Step 2: Grignard Reaction D->F E Ethylmagnesium Bromide (Grignard Reagent) E->F H Work-up & Purification F->H G This compound (Target Compound) H->G

Caption: Proposed two-step synthesis workflow for this compound.

Protocol 1: Synthesis of α-(Dimethylamino)acetophenone (Intermediate)

This protocol is adapted from the synthesis of similar α-aminoketones.[4]

2.2.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
α-Bromoacetophenone199.0510.0 g50.2Lachrymator, handle in a fume hood.
Dimethylamine (40% aq. sol.)45.08 (as gas)17.0 mL~1503 eq. excess
Diethyl Ether74.12200 mL-Anhydrous
Saturated NaHCO₃ (aq.)-100 mL-For work-up
Brine-50 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent

2.2.2 Experimental Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.2 mmol) of α-bromoacetophenone in 150 mL of diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: While stirring vigorously, add 17.0 mL (~150 mmol) of 40% aqueous dimethylamine solution dropwise over 30 minutes. A white precipitate (dimethylamine hydrobromide) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure α-(dimethylamino)acetophenone.[4][5]

2.2.3 Expected Yield and Characterization

  • Yield: ~60-70%

  • Appearance: Yellow oil[5]

  • Boiling Point: 126-128 °C at 13 Torr[5]

  • ¹H NMR (CDCl₃): δ ~7.9-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), 3.7 (s, 2H, -CH₂-N), 2.3 (s, 6H, -N(CH₃)₂).

  • IR (neat, cm⁻¹): ~1680 (C=O stretch).

Protocol 2: Synthesis of this compound

This protocol utilizes the intermediate from Protocol 1 in a Grignard reaction, a standard method for forming tertiary alcohols.

2.3.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
α-(Dimethylamino)acetophenone163.226.5 g39.8From Protocol 1
Ethylmagnesium Bromide (3.0 M in Et₂O)-14.6 mL43.81.1 eq., moisture sensitive
Diethyl Ether (or THF)74.12150 mL-Anhydrous
Saturated NH₄Cl (aq.)-100 mL-For quenching
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent

2.3.2 Experimental Procedure

  • Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add 6.5 g (39.8 mmol) of α-(dimethylamino)acetophenone dissolved in 100 mL of anhydrous diethyl ether to the flask.

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Grignard Addition: Add 14.6 mL (43.8 mmol) of 3.0 M ethylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Carefully cool the flask back to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction. Stir for 15 minutes until two clear layers form.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography to yield the final product.

2.3.3 Expected Yield and Characterization

  • Yield: ~75-85%

  • Molecular Formula: C₁₂H₁₉NO[6]

  • Molecular Weight: 193.28 g/mol [6]

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): (Predicted) δ ~7.2-7.5 (m, 5H, Ar-H), 3.0-3.2 (m, 2H, -CH₂-N), 2.3 (s, 6H, -N(CH₃)₂), 1.8-2.0 (q, 2H, -CH₂CH₃), 0.8 (t, 3H, -CH₂CH₃). A broad singlet for the -OH proton would also be present.

  • ¹³C NMR (CDCl₃): (Predicted) Aromatic carbons (125-145 ppm), quaternary carbon C-OH (~75 ppm), carbons adjacent to nitrogen (~60-70 ppm), N-methyl carbons (~45 ppm), ethyl group carbons (~30 and 8 ppm).

  • Mass Spec (EI): m/z 193 (M⁺).

Application Protocol: Asymmetric Alkylation of Benzaldehyde

Chiral β-amino alcohols are effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes.[1] This protocol outlines the use of this compound as a chiral ligand in the addition of diethylzinc to benzaldehyde.

Catalytic Cycle Visualization

G Ligand Chiral Ligand (L) This compound Complex Active Catalyst [L-Zn-Et] Ligand->Complex + Et₂Zn - Ethane Et2Zn Diethylzinc (Et₂Zn) Transition Diastereomeric Transition State Complex->Transition + PhCHO Aldehyde Benzaldehyde (PhCHO) Aldehyde->Transition Intermediate Zinc Alkoxide Intermediate Transition->Intermediate Et transfer Workup Aqueous Work-up Intermediate->Workup Product (S)-1-Phenyl-1-propanol (Chiral Product) Workup->Complex Catalyst Regeneration Workup->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocol

3.2.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound (Ligand)193.2839 mg0.210 mol%
Benzaldehyde106.12212 mg (0.20 mL)2.0Freshly distilled
Diethylzinc (1.0 M in hexanes)123.492.4 mL2.41.2 eq., pyrophoric, handle with care
Toluene92.1410 mL-Anhydrous

3.2.2 Procedure

  • Setup: Under a nitrogen atmosphere, add 39 mg (0.2 mmol) of the chiral ligand to a flame-dried Schlenk flask containing 5 mL of anhydrous toluene.

  • Catalyst Formation: Cool the solution to 0 °C and add 2.4 mL (2.4 mmol) of 1.0 M diethylzinc solution dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add 0.20 mL (2.0 mmol) of freshly distilled benzaldehyde to the catalyst solution.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC or GC analysis.

  • Quenching and Work-up: After the reaction is complete (typically 12-24 hours), quench by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, and dry over MgSO₄.

  • Analysis: After filtration and solvent removal, the crude product can be analyzed to determine the yield and enantiomeric excess (ee). The ee is typically determined by chiral HPLC or GC analysis.

Safety and Handling

  • This compound: May be harmful if swallowed.[6] Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn.

  • α-Bromoacetophenone: Is a lachrymator and irritant. Must be handled in a chemical fume hood.

  • Grignard Reagents (Ethylmagnesium Bromide): Are moisture-sensitive and can be flammable. All reactions must be conducted under an inert atmosphere using anhydrous solvents.

  • Diethylzinc: Is pyrophoric and reacts violently with water. It must be handled by trained personnel using appropriate syringe techniques under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Dimethylamino)-2-phenylbutan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for its large-scale synthesis, focusing on a robust and scalable four-step method commencing with propiophenone. An alternative synthetic route is also discussed. The protocols and data presented are compiled from established literature and patents to aid researchers in the efficient production of this important molecule.

Synthetic Pathways

Two primary synthetic routes for this compound have been identified in the literature. The most common and scalable method is a four-step synthesis starting from propiophenone. A shorter, alternative route proceeds via an epoxide intermediate.

Four-Step Synthesis from Propiophenone

This widely utilized method involves four key transformations: an addition reaction to form a nitrile, followed by hydrolysis, esterification, and a final reduction to yield the desired amino alcohol.[1] This pathway is favored for large-scale production due to its well-defined steps and avoidance of chromatographic purification.[1]

Four_Step_Synthesis Propiophenone Propiophenone Nitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile Propiophenone->Nitrile 1. Addition Rxn (NaCN, Dimethylamine) Acid 2-(N,N-dimethylamino)-2-phenylbutyric acid Nitrile->Acid 2. Hydrolysis (NaOH, pH >= 12) Ester 2-(N,N-dimethylamino)-2-phenylbutyrate Acid->Ester 3. Esterification (Ethanol, H2SO4) FinalProduct This compound Ester->FinalProduct 4. Reduction (e.g., NaBH4)

Caption: Four-step synthesis of this compound.

Alternative Synthesis via Epoxide Intermediate

An alternative, shorter route begins with the conversion of propiophenone to 2-ethyl-2-phenyloxirane.[1] This epoxide is then subjected to a ring-opening reaction with dimethylamine to yield the final product.[1] While this method is more direct, it often requires purification by column chromatography, which can be a significant drawback for industrial-scale production.[1]

Alternative_Synthesis Propiophenone Propiophenone Epoxide 2-ethyl-2-phenyloxirane Propiophenone->Epoxide Corey-Chaykovsky Rxn (Trimethylsulfoxonium iodide) FinalProduct This compound Epoxide->FinalProduct Ring Opening (Dimethylamine, AlMe3)

Caption: Alternative synthesis via an epoxide intermediate.

Experimental Protocols

The following are detailed protocols for the four-step synthesis of this compound.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

This initial step is a variation of the Strecker synthesis, reacting propiophenone, sodium cyanide, and dimethylamine to form the α-aminonitrile intermediate.[1]

Materials:

  • Propiophenone

  • Sodium Cyanide (NaCN)

  • 40% Dimethylamine solution in Methanol

  • Water

  • 1L Autoclave

Procedure:

  • Charge a 1L autoclave with 100g (0.75 mol) of propiophenone, 45g (0.91 mol) of sodium cyanide, 337g of 40% dimethylamine methanol solution, and 140g of water.[2][3][4]

  • Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.

  • Heat the mixture to 80°C, allowing the pressure to rise to 0.3 MPa.[2][3][4]

  • Maintain the reaction at 80°C and 0.3 MPa for 8 hours.[2][3][4]

  • After the reaction is complete, cool the autoclave to 30°C and vent the pressure.

  • Discharge the reactor contents and rinse with water.

  • Add water to the combined product and rinses to a total volume of 1200ml.

  • Cool the mixture to 10°C using an ice-salt bath to precipitate the product.

  • Filter the solid product and wash the filter cake with 2 x 100ml of water.

  • Dry the filter cake to yield 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Quantitative Data:

ParameterValueReference
Propiophenone100g (0.75 mol)[2][3][4]
Sodium Cyanide45g (0.91 mol)[2][3][4]
40% Dimethylamine in Methanol337g[2][3][4]
Water140g[2][3][4]
Temperature80°C[2][3]
Pressure0.3 MPa[2][3]
Reaction Time8 hours[2][3][4]
Yield ~84.1% [2]
Purity (HPLC) ~99.3% [2]
Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

The nitrile intermediate is hydrolyzed under basic conditions to form the corresponding carboxylic acid.[1]

Materials:

  • 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • Charge a reaction vessel with the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step.

  • Add a solution of sodium hydroxide in water to achieve a pH of ≥ 12.[1]

  • Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis.

  • After the reaction is complete, cool the mixture.

  • Acidify the reaction mixture to precipitate the 2-(N,N-dimethylamino)-2-phenylbutyric acid.

  • Filter, wash, and dry the product.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

The carboxylic acid is then esterified, typically with ethanol, in the presence of a strong acid catalyst.[1]

Materials:

  • 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Combine 2-(N,N-dimethylamino)-2-phenylbutyric acid and ethanol in a reaction vessel.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux until the esterification is complete.[1]

  • Cool the reaction mixture and neutralize the acid.

  • Isolate the 2-(N,N-dimethylamino)-2-phenylbutyrate ester through extraction and distillation.

Step 4: Reduction to this compound

The final step involves the reduction of the ester to the target amino alcohol.[1]

Materials:

  • 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Reducing agent (e.g., Sodium Borohydride)

  • Isopropanol

  • Water

  • Toluene

Procedure:

  • Dissolve the 2-(N,N-dimethylamino)-2-phenylbutyrate in a suitable solvent such as isopropanol.[1]

  • At room temperature, add the reducing agent (e.g., sodium borohydride) portion-wise.[1]

  • Control the reaction by the slow addition of water.

  • Allow the reaction to proceed for approximately 6 hours.[1]

  • Upon completion, perform an aqueous workup.

  • Disperse the product in 200ml of toluene and wash with saturated aqueous ammonium chloride until neutral.[3]

  • Concentrate the organic phase to obtain the final product, this compound.[3]

Quantitative Data for Final Step:

ParameterValueReference
SolventIsopropanol[1]
TemperatureRoom Temperature[1]
Reaction Time~6 hours[1]
Yield 83-84% [1][3]
Purity (HPLC) ~98.5-98.8% [1][3]

General Experimental Workflow

The following diagram illustrates the general workflow for a single batch production of this compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis ReagentPrep Reagent Preparation and Staging ReactorSetup Reactor Setup and Inerting ReagentPrep->ReactorSetup Step1 Step 1: Nitrile Formation ReactorSetup->Step1 Step2 Step 2: Hydrolysis Step1->Step2 Step3 Step 3: Esterification Step2->Step3 Step4 Step 4: Reduction Step3->Step4 Workup Aqueous Workup / Extraction Step4->Workup Distillation Solvent Removal / Distillation Workup->Distillation Drying Product Drying Distillation->Drying QC Quality Control (HPLC, NMR, etc.) Drying->QC

Caption: General workflow for large-scale synthesis.

References

Application Notes and Protocols for 1-(Dimethylamino)-2-phenylbutan-2-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-(dimethylamino)-2-phenylbutan-2-ol as a versatile building block in the synthesis of complex molecules. Due to the limited specific literature on this particular isomer, the following protocols and applications are based on the known reactivity of its functional groups (tertiary amine, tertiary alcohol, and phenyl group) and analogies to its structural isomer, 2-(dimethylamino)-2-phenylbutan-1-ol, a known precursor to the drug Trimebutine.

Overview of Synthetic Potential

This compound possesses three key functional groups that can be selectively targeted for chemical modification:

  • Tertiary Hydroxyl Group: This sterically hindered alcohol can undergo reactions such as esterification and etherification, allowing for the introduction of a wide variety of substituents.

  • Tertiary Amine (Dimethylamino Group): This group can be quaternized to form ammonium salts, which can alter the solubility and biological activity of the molecule. It can also be oxidized to an N-oxide, a common strategy in drug development to modify pharmacokinetic properties. Furthermore, the dimethylamino group can act as a directing group in electrophilic aromatic substitution on the phenyl ring.

  • Phenyl Group: The aromatic ring can be functionalized through electrophilic substitution, with the dimethylamino group potentially directing the regioselectivity of these reactions.

These reactive sites make this compound a valuable starting material for creating diverse molecular scaffolds for drug discovery and other applications.

Proposed Synthetic Transformations and Protocols

The following tables summarize potential synthetic transformations for this compound, along with generalized experimental protocols.

Table 1: Derivatization of the Tertiary Hydroxyl Group

ReactionReagentsProductGeneral Protocol
Esterification Carboxylic acid, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC, DMAP)EsterSee Protocol 1
Etherification Alkyl halide, Strong base (e.g., NaH)EtherSee Protocol 2

Table 2: Modification of the Dimethylamino Group

ReactionReagentsProductGeneral Protocol
Quaternization Alkyl halide (e.g., CH₃I)Quaternary Ammonium SaltSee Protocol 3
N-Oxide Formation Oxidizing agent (e.g., m-CPBA, H₂O₂)N-OxideSee Protocol 4

Table 3: Functionalization of the Phenyl Group

ReactionReagentsProductGeneral Protocol
Directed Ortho-Lithiation Organolithium reagent (e.g., n-BuLi), ElectrophileOrtho-substituted derivativeSee Protocol 5

Experimental Protocols

Protocol 1: General Procedure for Esterification of the Tertiary Hydroxyl Group

This protocol is analogous to the synthesis of Trimebutine from its isomer.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane), add the desired carboxylic acid (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a coupling agent system like dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • If using an acid catalyst, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution). If using DCC, filter off the dicyclohexylurea byproduct.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Etherification of the Tertiary Hydroxyl Group

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 1.2 eq) in a dry, aprotic solvent (e.g., THF, DMF).

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture and stir at room temperature or with heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Quaternization of the Dimethylamino Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or THF.

  • Add the alkyl halide (e.g., methyl iodide, 1.1-1.5 eq) to the solution.

  • Stir the reaction at room temperature. The quaternary ammonium salt will often precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Protocol 4: General Procedure for N-Oxide Formation

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 eq) in the same solvent dropwise to the cooled solution.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the N-oxide. Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 5: General Procedure for Directed Ortho-Lithiation of the Phenyl Group

The dimethylamino group can act as a directing group for ortho-lithiation.

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi, 1.1 eq), to the cooled solution.

  • Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the ortho-lithiation to occur.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) in the same dry solvent to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the potential of this compound as a building block.

G start This compound ester Ester Derivative start->ester Esterification (Protocol 1) ether Ether Derivative start->ether Etherification (Protocol 2) quat_salt Quaternary Ammonium Salt start->quat_salt Quaternization (Protocol 3) n_oxide N-Oxide Derivative start->n_oxide N-Oxidation (Protocol 4) ortho_sub Ortho-Substituted Derivative start->ortho_sub Ortho-Lithiation (Protocol 5) complex_mol Complex Bioactive Molecule ester->complex_mol ether->complex_mol ortho_sub->complex_mol

Caption: Potential synthetic pathways from this compound.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis start Dissolve Building Block in Anhydrous Solvent reagents Add Reagents (e.g., Base, Electrophile) start->reagents conditions Set Reaction Conditions (Temperature, Time) reagents->conditions quench Quench Reaction conditions->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tertiary Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tertiary amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these valuable compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tertiary amino alcohols?

A1: The three most common and versatile methods for synthesizing tertiary amino alcohols are:

  • Reductive Amination: The reaction of a ketone with a secondary amine in the presence of a reducing agent. This is a widely used one-pot method.[1][2]

  • Grignard Reaction: The addition of a Grignard reagent to an α-amino ketone or a ketone with a protected amino group.[3]

  • Ring-Opening of Epoxides: The reaction of an epoxide with a secondary amine. This method is particularly useful for accessing 1,2-amino alcohols.[4][5]

Q2: Why is steric hindrance a major challenge in the synthesis of tertiary amino alcohols?

A2: Steric hindrance is a significant challenge because tertiary amino alcohols are often sterically congested molecules. The tertiary carbon of the alcohol and the tertiary nitrogen of the amine are bulky, which can impede the approach of reactants. For instance, in reductive amination, bulky ketones and secondary amines react slowly.[6] Similarly, in Grignard reactions, steric bulk around the carbonyl group can hinder the approach of the nucleophile.[7] This can lead to slow reaction rates, incomplete conversion, and the formation of side products.

Q3: When should I use a protecting group for the amine functionality?

A3: Protecting groups are crucial when the secondary amine is part of a molecule with other reactive functional groups that could interfere with the desired reaction. For example, in a Grignard reaction, the acidic proton of a secondary amine would quench the Grignard reagent. Therefore, the amine must be protected. Common protecting groups for secondary amines include tert-butyloxycarbonyl (Boc) and benzyl (Bn).[8]

Troubleshooting Guides

Reductive Amination

Q1.1: My reductive amination reaction is very slow or shows no conversion. What are the possible causes and solutions?

A1.1: Slow or no conversion in reductive amination for tertiary amino alcohol synthesis is a common issue, often related to steric hindrance and reaction conditions.

  • Problem: Formation of the iminium ion intermediate is slow due to sterically hindered ketone and/or secondary amine.[6]

  • Solution:

    • Increase the reaction temperature.

    • Use a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) to activate the ketone.

    • Increase the concentration of the amine.

    • If possible, use a less hindered analogue of the ketone or amine.

  • Problem: The reducing agent is not effective.

  • Solution:

    • Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion over the ketone.[1]

    • Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.[9] Ensure the pH of the reaction is optimal for both iminium ion formation and reduction.

    • For particularly hindered substrates, stronger reducing agents like sodium borohydride (NaBH₄) can be used, but may also reduce the starting ketone.

  • Problem: Incomplete dehydration to form the iminium ion.

  • Solution:

    • Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the iminium ion.

    • Perform the reaction in a solvent that allows for azeotropic removal of water.

Experimental Protocol: Reductive Amination of a Hindered Ketone with a Secondary Amine [6]

  • To a solution of the ketone (1.0 mmol) and the secondary amine (1.2 mmol) in dichloromethane (10 mL), add tetramethylethylenediamine (TMEDA) (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trichlorosilane (2.0 mmol) dropwise to the solution.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q1.2: I am observing significant amounts of side products in my reductive amination. What are they and how can I minimize them?

A1.2: The primary side product is typically the alcohol resulting from the reduction of the starting ketone.

  • Cause: The reducing agent is not sufficiently selective for the iminium ion.

  • Minimization:

    • Use a more selective reducing agent like NaBH(OAc)₃.[1]

    • Ensure efficient formation of the iminium ion before the addition of a less selective reducing agent. This can be achieved by pre-stirring the ketone and amine with a dehydrating agent.

Grignard Reaction with α-Amino Ketones

Q2.1: My Grignard reaction is giving a low yield of the desired tertiary amino alcohol.

A2.1: Low yields in Grignard reactions for tertiary amino alcohol synthesis can be attributed to several factors.

  • Problem: The Grignard reagent is quenched by an acidic proton on the α-amino ketone.

  • Solution: Protect the secondary amine before the Grignard reaction. The Boc group is a common choice.[10]

  • Problem: Chelation of the Grignard reagent to both the carbonyl oxygen and the amino nitrogen can affect reactivity and stereoselectivity.

  • Solution:

    • Use a non-chelating solvent like diethyl ether.

    • The choice of the N-protecting group can influence chelation. A bulky protecting group can disfavor chelation.

  • Problem: Enolization of the α-amino ketone by the Grignard reagent acting as a base.

  • Solution:

    • Use a less basic organometallic reagent, such as an organolithium or organocuprate, if compatible with the substrate.

    • Perform the reaction at a lower temperature to favor nucleophilic addition over enolization.

Experimental Protocol: Boc Protection of a Secondary Amine [8][11][12]

  • Dissolve the secondary amine (1.0 mmol) in a mixture of water (9.5 mL) and acetone (0.5 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol).

  • Stir the mixture vigorously at room temperature for 8-12 minutes.[11]

  • Monitor the reaction by TLC.

  • Upon completion, add dichloromethane (5 mL) and separate the layers.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude N-Boc protected amine can often be used without further purification.

Experimental Protocol: Deprotection of a Boc Group [8][13][14]

  • Dissolve the Boc-protected amino alcohol in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours.[13]

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The product is typically obtained as the corresponding ammonium salt.

Q2.2: How can I control the diastereoselectivity of the Grignard addition to a chiral α-amino ketone?

A2.2: Diastereoselectivity is often governed by either chelation control or non-chelation (Felkin-Anh) control.

  • Chelation Control: In the presence of a chelating metal (like Mg²⁺ from the Grignard reagent) and a coordinating N-protecting group, a five-membered chelate can form between the metal, the carbonyl oxygen, and the nitrogen atom. The Grignard reagent will then attack from the less hindered face of this rigid structure.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of chelation, the conformation of the molecule is predicted by the Felkin-Anh model, where the largest substituent on the α-carbon is positioned anti to the incoming nucleophile.

Condition Controlling Model Expected Major Diastereomer
Chelating N-protecting group (e.g., methoxymethyl - MOM), chelating solvent (e.g., THF)Chelation ControlVaries with substrate
Bulky, non-chelating N-protecting group (e.g., triisopropylsilyl - TIPS), non-chelating solvent (e.g., Et₂O)Felkin-AnhVaries with substrate
Ring-Opening of Epoxides

Q3.1: My epoxide ring-opening reaction with a secondary amine is not regioselective. How can I control where the amine attacks?

A3.1: The regioselectivity of epoxide ring-opening with amines depends on the reaction conditions.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The amine, acting as a nucleophile, will attack the less sterically hindered carbon of the epoxide.[15]

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the reaction has more Sₙ1 character. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize a partial positive charge.[15][16]

Substrate Conditions Major Site of Attack Yield (%) Reference
Styrene Oxide + AnilineSBSSA, solvent-freeBenzylic carbon92[4]
Styrene Oxide + PiperidineSBSSA, solvent-freeTerminal carbon90[4]
Propylene Oxide + AnilineAcetic acid, solvent-freeMore substituted carbon94[17]
Propylene Oxide + MorpholineAcetic acid, solvent-freeLess substituted carbon92[17]
Purification

Q4.1: I am having difficulty purifying my tertiary amino alcohol by column chromatography. It streaks on the silica gel column.

A4.1: Tertiary amino alcohols are often polar and basic, which can lead to poor chromatographic behavior on silica gel.

  • Problem: Strong interaction of the basic amine with the acidic silica gel.

  • Solution:

    • Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol can be added to the mobile phase to suppress the interaction between the amine and the silica gel.

    • Use a different stationary phase: Alumina (basic or neutral) can be a better choice for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18) can be employed.[18][19]

    • Convert to a salt: In some cases, the product can be crystallized as a salt (e.g., hydrochloride or oxalate) to facilitate purification.

HPLC Purification Protocol for Polar Compounds [18][20]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

  • Additive: To improve peak shape, an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) can be added to the mobile phase. This protonates the amine and forms an ion pair that behaves more predictably on the reversed-phase column.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Ketone Ketone Mix Mix in Solvent (e.g., DCM, DCE) Ketone->Mix Sec_Amine Secondary Amine Sec_Amine->Mix Iminium Iminium Ion Formation (Acid Catalyst/Dehydrating Agent) Mix->Iminium Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Quench Aqueous Quench Reduction->Quench Extract Extraction Quench->Extract Purify Chromatography (e.g., Silica + Et₃N) Extract->Purify Product Tertiary Amino Alcohol Purify->Product

Caption: Workflow for Tertiary Amino Alcohol Synthesis via Reductive Amination.

Grignard_Synthesis_Logic Start Start: Secondary Amine Protect Protect Amine (e.g., Boc₂O) Start->Protect Form_Ketone Form α-Amino Ketone Protect->Form_Ketone Grignard Grignard Reaction (R-MgX) Form_Ketone->Grignard Deprotect Deprotect Amine (e.g., TFA) Grignard->Deprotect Product Tertiary Amino Alcohol Deprotect->Product

Caption: Logical Flow for Grignard Synthesis of Tertiary Amino Alcohols.

Troubleshooting_Low_Yield Start Low Yield? Reaction_Type Reaction Type? Start->Reaction_Type Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Grignard Grignard Reaction_Type->Grignard Epoxide_Opening Epoxide Opening Reaction_Type->Epoxide_Opening RA_Check1 Steric Hindrance? Reductive_Amination->RA_Check1 RA_Check2 Reducing Agent? Reductive_Amination->RA_Check2 G_Check1 Amine Protected? Grignard->G_Check1 G_Check2 Enolization? Grignard->G_Check2 EO_Check1 Reactivity? Epoxide_Opening->EO_Check1 RA_Sol1 Increase Temp/ Use Lewis Acid RA_Check1->RA_Sol1 RA_Sol2 Use NaBH(OAc)₃ RA_Check2->RA_Sol2 G_Sol1 Protect with Boc G_Check1->G_Sol1 G_Sol2 Lower Temperature G_Check2->G_Sol2 EO_Sol1 Use Acid/Base Catalyst EO_Check1->EO_Sol1

Caption: Troubleshooting Guide for Low Yields in Tertiary Amino Alcohol Synthesis.

References

Technical Support Center: Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the four main stages of the synthesis: Strecker Synthesis, Hydrolysis, Esterification, and Reduction.

Stage 1: Strecker Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

Question: Low yield of the desired α-aminonitrile is observed. What are the potential causes and solutions?

Answer:

Low yields in the Strecker synthesis can arise from several factors. A primary consideration is the equilibrium between the reactants (propiophenone, dimethylamine) and the intermediate iminium ion.

Potential Causes & Troubleshooting Steps:

  • Incomplete Imine Formation: The initial formation of the iminium ion from propiophenone and dimethylamine is a reversible reaction.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like magnesium sulfate (MgSO₄) can help drive the equilibrium towards the imine.

  • Side Reactions of Propiophenone: Propiophenone can undergo self-condensation (aldol condensation) under basic conditions, although this is less likely under the typical Strecker reaction conditions.

    • Solution: Maintain the recommended reaction temperature to minimize side reactions. A gradual addition of reagents can also help control the reaction.

  • Cyanide Reactivity: The cyanide source (e.g., sodium cyanide) must be of good quality and handled under appropriate conditions to ensure its nucleophilicity.

    • Solution: Use freshly opened or properly stored sodium cyanide. Ensure the reaction pH is suitable for the cyanide to act as a nucleophile without significant formation of HCN gas, which is highly toxic and would reduce the concentration of the nucleophile in the reaction mixture.

Experimental Protocol: Strecker Synthesis

A detailed experimental protocol for the Strecker synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile is outlined in the table below, based on established patent literature.[1][2][3]

ParameterValue
Reactants
Propiophenone100g (0.75 mol)
Sodium Cyanide42g - 45g (0.85 - 0.91 mol)
40% Dimethylamine in Methanol330g - 337g
Water140g
Reaction Conditions
Temperature60-80 °C
Pressure0.3 MPa
Reaction Time8 hours
Reported Yield 83% - 86.4%

Diagram: Strecker Synthesis Workflow

Strecker_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Propiophenone Propiophenone Reaction Reaction in Autoclave (60-80°C, 0.3 MPa, 8h) Propiophenone->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction NaCN Sodium Cyanide NaCN->Reaction Cooling Cooling & Depressurization Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Filtration->Aminonitrile

Caption: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.

Stage 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

Question: The hydrolysis of the nitrile to the carboxylic acid is slow or incomplete. How can this be addressed?

Answer:

The hydrolysis of sterically hindered nitriles can be challenging. The reaction conditions, particularly pH and temperature, are critical for driving the reaction to completion.

Potential Causes & Troubleshooting Steps:

  • Insufficiently Basic Conditions: The hydrolysis is typically carried out under strongly basic conditions (pH ≥ 12) to facilitate the nucleophilic attack of hydroxide ions on the nitrile carbon.

    • Solution: Monitor and maintain a high pH throughout the reaction by using a sufficient excess of a strong base like sodium hydroxide.

  • Low Reaction Temperature: Hydrolysis of nitriles often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is refluxed at the appropriate temperature for a sufficient duration as specified in the protocol.

  • Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. In some cases, the hydrolysis of the amide to the carboxylic acid can be the rate-limiting step.

    • Solution: Prolonged reaction time at reflux may be necessary to ensure complete conversion of the amide to the carboxylate.

Experimental Protocol: Hydrolysis

The following table details the experimental conditions for the hydrolysis of the α-aminonitrile.[1][2]

ParameterValue
Reactants
2-(N,N-dimethylamino)-2-phenylbutyronitrile150g (0.74 mol)
Sodium Hydroxide80g
Water160g
Reaction Conditions
pH≥ 12
ReactionReflux for 12 hours
Reported Yield ~95%

Diagram: Hydrolysis Process

Hydrolysis Aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Reaction Hydrolysis (NaOH, H₂O, Reflux, 12h) Aminonitrile->Reaction Acidification Acidification (e.g., HCl) to precipitate product Reaction->Acidification Isolation Filtration & Drying Acidification->Isolation CarboxylicAcid 2-(N,N-dimethylamino)- 2-phenylbutyric acid Isolation->CarboxylicAcid

Caption: Key steps in the hydrolysis of the nitrile to the carboxylic acid.

Stage 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid

Question: The esterification reaction with ethanol gives a low yield of the desired ester. What are the possible side reactions or issues?

Answer:

Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the presence of water or incomplete reaction.

Potential Causes & Troubleshooting Steps:

  • Presence of Water: Water, a product of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.

    • Solution: Use anhydrous ethanol and a strong acid catalyst (e.g., concentrated sulfuric acid). Techniques to remove water as it is formed, such as using a Dean-Stark apparatus, can significantly improve the yield.

  • Insufficient Catalyst or Reaction Time: The reaction is acid-catalyzed and requires sufficient time to reach equilibrium.

    • Solution: Ensure the recommended catalytic amount of concentrated sulfuric acid is used. Monitor the reaction progress by a suitable method (e.g., TLC, GC) to determine the optimal reaction time.

  • Side Reactions of the Tertiary Amine: The dimethylamino group is a tertiary amine and can be protonated by the strong acid catalyst. While this generally does not interfere with the esterification, it's a point to consider. More significant side reactions are unlikely under these conditions.

Experimental Protocol: Esterification

The table below provides a summary of the experimental conditions for the esterification step.[1][2]

ParameterValue
Reactants
2-(N,N-dimethylamino)-2-phenylbutyric acid120g
Ethanol300g
Concentrated Sulfuric Acid214g
Reaction Conditions
ReactionReflux for 15 hours
Reported Yield ~90%

Diagram: Esterification Logical Flow

Esterification CarboxylicAcid 2-(N,N-dimethylamino)- 2-phenylbutyric acid Reaction Fischer Esterification (Reflux, 15h) CarboxylicAcid->Reaction Ethanol Ethanol (excess) Ethanol->Reaction H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction Workup Neutralization & Extraction Reaction->Workup Ester Ethyl 2-(N,N-dimethylamino)- 2-phenylbutyrate Workup->Ester

Caption: Logical flow of the Fischer esterification process.

Stage 4: Reduction of Ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate

Question: During the reduction of the ester to the alcohol, other products are observed, or the reaction does not go to completion.

Answer:

The reduction of the ester to the primary alcohol requires a strong reducing agent. The choice of reagent and the reaction conditions are crucial for a clean and complete conversion.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Reducing Agent: While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not strong enough to reduce esters efficiently.[4] Lithium aluminum hydride (LiAlH₄) is a more potent choice for this transformation.[5][6]

    • Solution: Use a powerful reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether). The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[7]

  • Incomplete Reaction: Insufficient reducing agent or reaction time can lead to incomplete conversion.

    • Solution: Use a molar excess of the reducing agent to ensure the reaction goes to completion. Monitor the reaction by TLC or another appropriate method.

  • Over-reduction or Side Reactions: While the target molecule has limited functional groups susceptible to over-reduction by LiAlH₄, it is a very reactive reagent. The primary concern is ensuring a controlled reaction and a safe workup.

    • Solution: The addition of the reducing agent should be done portion-wise at a low temperature (e.g., 0 °C) to control the exothermic reaction. The workup procedure, typically a careful, sequential addition of water and then a base solution (Fieser workup), must be followed meticulously to safely quench the excess hydride and precipitate the aluminum salts for easy filtration.

Experimental Protocol: Reduction

The following table summarizes the experimental protocol for the reduction of the ester to the final product.[1][2]

ParameterValue
Reactants
Ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate125g
Sodium Borohydride (as an example of a borane reducing agent)36g
Isopropanol (solvent)300g
Water60g (added slowly)
Reaction Conditions
TemperatureRoom temperature
Reaction Time6 hours
Reported Yield 82.8% - 84%

Note: While the patent describes a procedure with sodium borohydride, LiAlH₄ is a more common and generally more effective reagent for this type of reduction.

Diagram: Reduction Signaling Pathway

Reduction_Pathway Ester Ethyl 2-(N,N-dimethylamino)- 2-phenylbutyrate ReducingAgent Reducing Agent (e.g., LiAlH₄ or NaBH₄) Ester->ReducingAgent 1st Hydride Addition Intermediate Aldehyde Intermediate (transient) ReducingAgent->Intermediate Elimination of Ethoxide Workup Aqueous Workup ReducingAgent->Workup Intermediate->ReducingAgent 2nd Hydride Addition Product This compound Workup->Product

Caption: The reduction pathway from the ester to the final alcohol product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most commonly described method is a four-step synthesis starting from propiophenone. This involves a Strecker reaction to form an α-aminonitrile, followed by hydrolysis to a carboxylic acid, esterification, and finally, reduction to the desired tertiary amino alcohol.[8] An alternative route involves the reaction of propiophenone with trimethylsulfoxonium iodide to form an epoxide, which is then opened with dimethylamine. However, this route often requires purification by column chromatography, which can be a drawback for large-scale synthesis.[1]

Q2: Are there any particular safety precautions to consider during this synthesis?

A2: Yes, several steps require specific safety measures.

  • Strecker Synthesis: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidic conditions should be avoided to prevent the formation of highly toxic hydrogen cyanide gas.

  • Reduction with LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[7] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. The workup must be performed with extreme care by slowly adding quenching agents at low temperatures.

Q3: How can the final product, this compound, be purified?

A3: The purification method depends on the scale and the impurities present. For laboratory scale, column chromatography can be used to obtain a highly pure product. For larger scale syntheses, distillation under reduced pressure is a common method. Crystallization of a salt form (e.g., the hydrochloride salt) can also be an effective purification strategy. The patents describing the four-step synthesis suggest that the final product can be obtained in high purity after extraction and solvent removal, implying that extensive purification may not always be necessary if the preceding steps are carried out cleanly.[1][2]

Q4: The synthesis produces a racemic mixture. How can the enantiomers be separated?

A4: The synthesis as described generally produces a racemic mixture of (R)- and (S)-1-(dimethylamino)-2-phenylbutan-2-ol. The separation of these enantiomers, a process known as resolution, can be achieved by several methods:

  • Diastereomeric Salt Formation: Reaction of the racemic amino alcohol with a chiral acid (e.g., tartaric acid or its derivatives) forms diastereomeric salts. These salts have different physical properties (such as solubility) and can often be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by treatment with a base.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.[8]

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently documented and industrially applicable method is a four-step synthesis commencing with propiophenone.[1][2] This process involves:

  • Addition Reaction: A variation of the Strecker synthesis where propiophenone, sodium cyanide, and dimethylamine react to form the α-aminonitrile, 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[1]

  • Hydrolysis: The nitrile intermediate is hydrolyzed under basic conditions to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[1][3]

  • Esterification: The resulting carboxylic acid is esterified with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid.[1][3]

  • Reduction: The final step is the reduction of the ester to the desired this compound.[1][3]

An alternative, shorter route involves the Corey-Chaykovsky reaction of propiophenone to form an epoxide, followed by ring-opening with dimethylamine. However, this method often necessitates purification by column chromatography, which can be a drawback for large-scale production.[1][2]

Q2: What are the typical yields for the multi-step synthesis?

A2: The overall yield for the four-step synthesis is generally moderate, with individual step yields being crucial for the final output. For instance, a patented method reports a yield of 84.1% for the initial aminonitrile formation.[4] The esterification step has been reported to achieve a yield of 90.5%.[3] Maximizing the yield of each step is critical for an efficient overall process.

Q3: What purification methods are recommended for the final product?

A3: For the multi-step synthesis via nitrile intermediates, purification typically involves simpler techniques like filtration and distillation, which are more amenable to industrial scale-up.[1] In contrast, alternative synthetic routes may require column chromatography for both the intermediate and final product purification.[1]

Troubleshooting Guide

Low Yield in the Addition Reaction (Formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile)

Q: My yield of the aminonitrile is significantly lower than reported. What are the potential causes and how can I improve it?

A: Low yields in this step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure that all reactants (propiophenone, sodium cyanide, and dimethylamine solution) are of high purity and anhydrous where necessary. The dimethylamine solution concentration should be accurate.

  • Reaction Conditions: This reaction is sensitive to temperature and pressure. According to patent literature, the reaction is typically carried out in an autoclave under elevated temperature (60-80 °C) and pressure (0.3 MPa).[2][3] Deviations from these optimized conditions can lead to incomplete reaction or side product formation.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure efficient and constant agitation throughout the reaction.

Troubleshooting_Low_Yield start Low Yield of Aminonitrile check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Pressure) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_mixing Yes adjust_conditions Adjust Temp/Pressure (e.g., 80°C, 0.3 MPa) conditions_ok->adjust_conditions No improve_stirring Increase Stirring Rate/ Use Baffled Flask mixing_ok->improve_stirring No end Yield Improved mixing_ok->end Yes purify_reagents->end adjust_conditions->end improve_stirring->end

Incomplete Hydrolysis of the Nitrile

Q: I am observing unreacted nitrile in my product after the hydrolysis step. How can I ensure complete conversion to the carboxylic acid?

A: Incomplete hydrolysis is a common issue. Here are some key parameters to check:

  • pH: The hydrolysis must be conducted under strongly basic conditions. The pH should be maintained at 12 or higher throughout the reaction.[1][3]

  • Reaction Time and Temperature: The reaction typically requires refluxing for an extended period, for instance, 12 hours.[2] Insufficient reaction time or temperature will lead to incomplete conversion.

  • Monitoring the Reaction: Use a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting nitrile.

Difficulties in the Final Reduction Step

Q: The reduction of the ester to the final alcohol is sluggish or produces side products. What should I consider?

A: The choice of reducing agent and reaction conditions are critical for a successful reduction.

  • Choice of Reducing Agent: While various reducing agents can be used, their reactivity and selectivity differ. The selection of the reducing agent is crucial for achieving high yield and selectivity.[1]

  • Reaction Temperature: Grignard reactions, a potential method for similar transformations, are often sensitive to temperature. Cryogenic conditions may be necessary to control the reactivity and prevent side reactions.[5] For other reducing agents, follow the recommended temperature protocols strictly.

  • Aqueous Work-up: The work-up procedure is important to quench the reaction and isolate the product. Careful addition of the quenching agent and pH adjustment are necessary.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile [2][3]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Propiophenone 100g (0.75 mol)100g (0.75 mol)100g (0.75 mol)
Sodium Cyanide 45g (0.91 mol)42g (0.85 mol)45g (0.91 mol)
40% Dimethylamine (in Methanol) 337g330g337g
Water 140g140g140g
Temperature 80 °C80 °C60 °C
Pressure 0.3 MPa0.3 MPa0.3 MPa
Reaction Time 8 hours8 hours8 hours

Table 2: Reaction Conditions for Subsequent Steps

StepKey ReactantsSolventKey ConditionsReported Yield
Hydrolysis 2-(N,N-dimethylamino)-2-phenylbutyronitrile, Sodium HydroxideWaterpH ≥ 12, Reflux for 8-16 hours-
Esterification 2-(N,N-dimethylamino)-2-phenylbutyric acid, Ethanol, Sulfuric AcidEthanolReflux for 15 hours90.5%[3]
Reduction 2-(N,N-dimethylamino)-2-phenylbutyrate, Reducing Agent-Dependent on reducing agent-

Experimental Protocols

Detailed Methodology for the Multi-Step Synthesis of this compound

This protocol is based on procedures outlined in the patent literature.[2][3]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Charge a 1L autoclave with 100g (0.75 mol) of propiophenone, 45g (0.91 mol) of sodium cyanide, 337g of a 40% dimethylamine solution in methanol, and 140g of water.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 80 °C, allowing the pressure to rise to 0.3 MPa.

  • Maintain these conditions with continuous stirring for 8 hours.

  • After the reaction is complete, cool the autoclave to 30 °C and carefully vent the pressure.

  • Open the autoclave and transfer the reaction mixture to a suitable vessel.

  • Rinse the autoclave with water and add the rinsing to the reaction mixture to a total volume of 1200ml.

  • Cool the mixture to 10 °C to precipitate the product.

  • Filter the solid product, wash with cold water, and dry to obtain 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step with an aqueous solution of sodium hydroxide.

  • Adjust the pH of the mixture to be 12 or greater.

  • Heat the mixture to reflux and maintain reflux for 12 hours, or until reaction completion is confirmed by TLC or HPLC.

  • After cooling, carefully acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • In a round-bottom flask, suspend 120g of 2-(N,N-dimethylamino)-2-phenylbutyric acid in 300g of ethanol.

  • Slowly add 214g of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 15 hours.

  • Monitor the reaction for completion.

  • Cool the mixture to below 30 °C and cautiously add 200g of water.

  • Neutralize the mixture to pH 8 with solid sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., toluene), wash the organic layer, dry it over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the ester.

Step 4: Reduction to this compound

  • The ester obtained in the previous step is dissolved in a suitable anhydrous solvent.

  • A selected reducing agent is added portion-wise at a controlled temperature.

  • The reaction is stirred until completion.

  • A careful aqueous work-up is performed to quench the reaction and the product is isolated.

  • Further purification, if necessary, can be carried out by distillation or recrystallization.

Visualizations

Synthesis_Workflow propiophenone Propiophenone addition Addition Reaction (NaCN, Dimethylamine) propiophenone->addition aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile addition->aminonitrile hydrolysis Hydrolysis (NaOH, H2O, Reflux) aminonitrile->hydrolysis carboxylic_acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid hydrolysis->carboxylic_acid esterification Esterification (Ethanol, H2SO4, Reflux) carboxylic_acid->esterification ester 2-(N,N-dimethylamino)- 2-phenylbutyrate esterification->ester reduction Reduction ester->reduction final_product 1-(Dimethylamino)- 2-phenylbutan-2-ol reduction->final_product

References

Technical Support Center: 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the chemical compound "1-(Dimethylamino)-2-phenylbutan-2-ol" is not available in established chemical databases or scientific literature. The provided name may be incorrect or refer to a novel or rare substance. The following information is based on general principles of chemical stability and storage for analogous compounds and should be treated with caution. Independent verification of the specific properties of the substance is critical.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for aminophenol compounds?

For long-term stability, aminophenol derivatives are typically stored at low temperatures, such as -20°C, in a tightly sealed container to prevent degradation from air and moisture. It is also advisable to protect the compound from light by using an amber vial or storing it in a dark place.

Q2: I observed a change in the color of my sample. What could be the cause?

Color change in aminophenol compounds often indicates oxidation or degradation. This can be caused by exposure to air (oxygen), light, or elevated temperatures. The presence of impurities can also catalyze degradation reactions. If a color change is observed, it is recommended to verify the purity and integrity of the compound using analytical methods such as HPLC or NMR before use.

Q3: My compound shows poor solubility in my desired solvent. What can I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. The polarity of the solvent should match that of the compound. For aminophenol compounds, a range of organic solvents may be suitable.

  • pH Adjustment: The solubility of compounds with amine groups is often pH-dependent. Adjusting the pH of the solution may improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

  • Warming: Gentle warming of the solvent may increase the solubility of the compound. However, be cautious as excessive heat can lead to degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected Experimental Results Compound degradationVerify compound purity via analytical methods (e.g., HPLC, LC-MS, NMR). If degradation is confirmed, use a fresh batch of the compound. Review storage and handling procedures.
Precipitation in Solution Poor solubility, supersaturation, or temperature changeConfirm the solvent is appropriate. Try gentle warming or sonication to redissolve. If precipitation persists, consider preparing a fresh solution at a lower concentration.
Inconsistent Assay Performance Inconsistent compound concentration due to improper dissolution or degradationEnsure complete dissolution of the compound before use. Prepare fresh solutions for each experiment to minimize the impact of potential degradation in solution.

Experimental Protocols

Protocol 1: Assessment of Compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of a compound under various conditions.

Materials:

  • Compound of interest (e.g., this compound)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubator

  • Light-exposure chamber (optional)

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • Aliquot the stock solution into several vials.

  • Expose the vials to different conditions to be tested (e.g., 4°C, room temperature, 40°C; light vs. dark).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

  • Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Logical Workflow for Stability Assessment

Below is a diagram illustrating the decision-making process for assessing the stability of a chemical compound.

start Start: Stability Assessment of Compound observe_change Observe Change in Physical Properties? (e.g., color, solubility) start->observe_change analytical_test Perform Analytical Purity Test (e.g., HPLC, NMR) observe_change->analytical_test Yes proceed Proceed with Experiment observe_change->proceed No is_pure Is Compound Pure? analytical_test->is_pure is_pure->proceed Yes troubleshoot Troubleshoot Storage & Handling is_pure->troubleshoot No new_batch Acquire New Batch of Compound troubleshoot->new_batch

Caption: Workflow for assessing compound stability.

Technical Support Center: Resolving Enantiomers of 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the chiral resolution of 1-(Dimethylamino)-2-phenylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is chiral resolution and why is it necessary for this compound?

A1: Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers.[1][2] Since enantiomers can have significantly different pharmacological and toxicological effects, separating them is a critical step in drug development to ensure safety and efficacy. This compound has a chiral center, and its enantiomers must be separated to study their specific biological activities.[3]

Q2: What is the most common method for resolving a basic compound like this compound?

A2: The most prevalent method is the formation of diastereomeric salts.[1][4] This involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1][5] The resulting products are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization.[3][4]

Q3: How do I choose a suitable chiral resolving agent?

A3: The choice of a resolving agent is crucial and often requires empirical screening. For resolving basic compounds (amines), common chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[6] An effective resolving agent should form a stable, crystalline salt with one of the enantiomers, leading to a significant difference in solubility between the two diastereomeric salts.[7]

Q4: How does the choice of solvent impact the resolution process?

A4: The solvent plays a critical role in the success of fractional crystallization. An ideal solvent should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains dissolved. Common solvents for this purpose include alcohols (e.g., methanol, ethanol) and aqueous mixtures. It may be necessary to test a range of solvents to find the optimal conditions.[6]

Q5: How can I determine the enantiomeric excess (ee%) of my resolved product?

A5: The enantiomeric excess, a measure of the purity of the resolved sample, can be determined using several analytical techniques. The most common method is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[8] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.[9]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This section provides a detailed methodology for the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.

Materials and Equipment:

  • Racemic this compound

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, condenser, magnetic stirrer, Buchner funnel, and filtration apparatus

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

Methodology:

Step 1: Formation of Diastereomeric Salts

  • Dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm methanol in a round-bottom flask.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in warm methanol. Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the less soluble salt precipitates with high purity.

  • Slowly add the tartaric acid solution to the stirred amine solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. The less soluble diastereomeric salt should precipitate.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold methanol to remove the more soluble diastereomer.

  • The collected solid is the first crop of the less-soluble diastereomeric salt. To improve purity, this crop can be recrystallized from a minimal amount of hot methanol.[6]

  • The process of recrystallization should be repeated until there is no further change in the optical rotation of the salt, indicating that it is pure.[6]

Step 3: Liberation of the Pure Enantiomer

  • Dissolve the purified diastereomeric salt in water.

  • Make the solution basic (pH > 12) by adding 10% NaOH solution. This deprotonates the amine, liberating the free base.[5]

  • Extract the aqueous solution multiple times with diethyl ether to isolate the free amine enantiomer.

  • Combine the organic extracts, wash with a saturated NaCl solution, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the pure enantiomer.

Step 4: Characterization

  • Determine the yield and measure the specific rotation using a polarimeter.

  • Confirm the enantiomeric excess (ee%) using chiral HPLC analysis.

Visualization of Experimental Workflow

G cluster_start Starting Materials cluster_reaction Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomers racemate Racemic (±)-Amine mix Mixture of Diastereomeric Salts ((+)-Amine:(+)-Acid) & ((-)-Amine:(+)-Acid) racemate->mix resolver Chiral Acid (e.g., (+)-Tartaric Acid) resolver->mix crystallization Fractional Crystallization mix->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (in Filtrate) crystallization->more_soluble liberation1 Add Base (NaOH) less_soluble->liberation1 liberation2 Add Base (NaOH) more_soluble->liberation2 enantiomer1 Pure (+)-Enantiomer liberation1->enantiomer1 enantiomer2 Enriched (-)-Enantiomer liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide

Problem 1: The diastereomeric salt does not crystallize from the solution.

  • Possible Cause 1: The solution is not supersaturated.

    • Solution: Try to concentrate the solution by slowly evaporating some of the solvent. Alternatively, cool the solution to a lower temperature for an extended period.

  • Possible Cause 2: The chosen solvent is not appropriate.

    • Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be effective. For amino alcohols, polar solvents like methanol, ethanol, or acetone are good starting points.

  • Possible Cause 3: Spontaneous nucleation is slow.

    • Solution: Try adding a seed crystal from a previous successful batch. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.

Problem 2: The enantiomeric excess (ee%) of the resolved product is low.

  • Possible Cause 1: Inefficient separation during crystallization. The precipitated salt may be contaminated with the more soluble diastereomer.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt.[6] Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the ee% of the final product.

  • Possible Cause 2: The chosen resolving agent is not effective for this specific compound.

    • Solution: The degree of separation is highly dependent on the difference in properties between the diastereomers. Test a different resolving agent (e.g., (-)-mandelic acid or (+)-camphor-10-sulfonic acid) which may provide better discrimination and form more easily separable salts.

Problem 3: The yield of the desired enantiomer is very low (significantly less than the theoretical maximum of 50%).

  • Possible Cause 1: Significant loss of the desired diastereomeric salt during filtration and washing.

    • Solution: Ensure the washing solvent is ice-cold to minimize dissolution of the crystals. Use only the minimum amount of solvent necessary for washing.

  • Possible Cause 2: The less soluble salt still has considerable solubility in the mother liquor.

    • Solution: The filtrate (mother liquor) contains the more soluble diastereomer but also a significant amount of the less soluble one. It is possible to recover more of the desired enantiomer by further concentrating the mother liquor to obtain a second crop of crystals, although this crop may have lower purity.

Troubleshooting Logic Diagram

G problem Problem: Low Enantiomeric Excess (ee%) cause1 Possible Cause: Inefficient Crystallization problem->cause1 cause2 Possible Cause: Ineffective Resolving Agent problem->cause2 solution1 Solution: Perform multiple recrystallizations of the salt cause1->solution1 solution2 Solution: Screen other chiral resolving agents cause2->solution2

Caption: Logic diagram for troubleshooting low enantiomeric excess.

Data Presentation

The selection of the resolving agent and solvent is critical for successful resolution. The following table summarizes representative data for the resolution of chiral amino alcohols, illustrating how different combinations can affect the outcome.

Resolving AgentSolvent SystemTypical Yield of Diastereomer (%)Typical ee% of Final Product
(+)-Tartaric AcidMethanol35 - 45%>95% after one recrystallization
(-)-Mandelic AcidEthanol30 - 40%>90% after one recrystallization
(+)-O,O'-Dibenzoyltartaric acidAcetone/Water40 - 48%>98% after one recrystallization
(+)-Camphor-10-sulfonic acidIsopropanol25 - 35%>85% after one recrystallization

Note: The data presented are typical values for the resolution of chiral amino alcohols and should be used as a guideline. Optimal conditions for this compound must be determined experimentally.

References

Technical Support Center: Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Strecker Synthesis-Based Route: This multi-step synthesis begins with the reaction of propiophenone, dimethylamine, and a cyanide source (like sodium cyanide) to form the α-aminonitrile, 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[1] This intermediate then undergoes hydrolysis to the corresponding carboxylic acid, followed by esterification and finally reduction of the ester to yield the target amino alcohol.[1][2]

  • Grignard Reaction Route: This approach involves the reaction of a suitable Grignard reagent, such as ethylmagnesium bromide, with an α-aminoketone precursor like 1-(dimethylamino)-2-propanone. While less commonly detailed in the literature for this specific product, it represents a viable alternative synthetic strategy.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Strecker Synthesis-Based Route: Troubleshooting

Q2: I am seeing a low yield in the initial Strecker reaction to form the α-aminonitrile. What could be the cause?

A2: Low yields in the Strecker synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile can be attributed to several factors:

  • Inefficient Imine Formation: The reaction proceeds through an iminium ion intermediate. The equilibrium for imine formation can be unfavorable. Ensure anhydrous conditions as water can hydrolyze the imine back to the starting ketone.

  • Side Reactions of Cyanide: The cyanide ion is a strong nucleophile and can participate in side reactions. Maintaining the optimal reaction temperature and concentration is crucial.

  • Reaction Conditions: The reaction is often carried out under pressure and elevated temperature.[2] Ensure your experimental setup can maintain these conditions consistently.

Q3: The hydrolysis of the α-aminonitrile is incomplete or producing unexpected byproducts. How can I improve this step?

A3: Incomplete hydrolysis or byproduct formation during the conversion of 2-(N,N-dimethylamino)-2-phenylbutyronitrile to the carboxylic acid can be problematic.

  • Hydrolysis Conditions: The hydrolysis is typically carried out under basic conditions (pH ≥ 12).[1][2] Incomplete hydrolysis can occur if the pH is not sufficiently high or the reaction time is too short. The reaction often requires heating under reflux.[3]

  • Potential Byproducts: Under acidic conditions, the hydrolysis can sometimes be slow.[4] In alkaline hydrolysis, the product is the salt of the carboxylic acid, which needs to be neutralized in a separate step to obtain the free acid.[3] Amide formation is a potential intermediate and may be present if the hydrolysis is not driven to completion.[5]

Q4: I am observing impurities after the esterification of the amino acid. What are the likely side products and how can I avoid them?

A4: Esterification of amino acids can sometimes lead to impurities.

  • Catalyst and Conditions: The reaction is typically catalyzed by a strong acid like sulfuric acid and requires refluxing with an alcohol.[1] Using an appropriate amount of catalyst and controlling the temperature is key.

  • Potential for Side Reactions: Amino acids have both an amino and a carboxylic acid group. While the target reaction is the esterification of the carboxyl group, side reactions involving the amino group can occur, especially at high temperatures. The use of a catalyst like Amberlyst-15 at room temperature has been reported to give high yields and purity for amino acid esterification.[6]

Q5: The final reduction of the ester with sodium borohydride is inefficient. What can I do?

A5: Sodium borohydride is a mild reducing agent, and its reaction with esters can be slow.[7][8]

  • Reaction Conditions: To enhance the reactivity of sodium borohydride for ester reduction, the reaction can be carried out in a mixture of solvents like THF and methanol at reflux.[9] The slow addition of methanol to a refluxing mixture of the ester and sodium borohydride in THF or t-butyl alcohol has been shown to be effective.[9]

  • Alternative Reducing Agents: If sodium borohydride proves ineffective, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be used. However, LiAlH4 is less selective and requires stricter anhydrous conditions.[10] Lithium borohydride (LiBH4) is another alternative that is more reactive than NaBH4 but less so than LiAlH4.[10]

  • Over-reduction: While less common with NaBH4, stronger reducing agents can potentially lead to over-reduction or other side reactions. Careful control of stoichiometry and temperature is important.

Grignard Reaction Route: Troubleshooting

Q6: My Grignard reaction is giving a low yield of the desired this compound. What are the potential issues?

A6: Low yields in Grignard reactions are a common problem.

  • Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous ether or THF) must be strictly anhydrous.

  • Starting Material Purity: The purity of the magnesium turnings and the ethyl bromide is critical for the successful formation of the Grignard reagent.

  • Side Reactions: Grignard reagents are strong bases and can be consumed by any acidic protons present in the reaction mixture. While the tertiary amine in the precursor should not have acidic protons on the nitrogen, any moisture or other protic impurities will quench the Grignard reagent.[11]

  • Enolization of the Ketone: With sterically hindered ketones, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to the formation of an enolate and recovery of the starting ketone upon workup.[11]

Q7: I have identified a significant amount of a non-polar byproduct in my Grignard reaction mixture. What could it be?

A7: A common non-polar byproduct in Grignard reactions, especially when the reagent is prepared from an aryl halide, is a coupling product. For instance, if preparing phenylmagnesium bromide, biphenyl can be a significant impurity. In the case of using ethylmagnesium bromide, the formation of butane through reaction with any protic source is possible.

Byproduct Identification and Characterization

Q8: What analytical techniques are recommended for identifying byproducts in the synthesis of this compound?

A8: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds in a mixture and identifying them based on their mass spectra and fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the main product and any isolated byproducts. NMR can also be used to determine the diastereomeric ratio if chiral centers are present.[1][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is crucial for separating enantiomers and diastereomers and assessing the stereochemical purity of the final product.[1]

Data Presentation: Expected Analytical Data

The following table summarizes expected analytical data for the desired product, this compound.

Analytical Technique Expected Data for this compound
Molecular Formula C12H19NO[13]
Molecular Weight 193.28 g/mol [13]
Mass Spectrometry (ESI-MS) [M+H]+ at m/z 194.15395[14]
¹H NMR Predicted shifts for -N(CH₃)₂, -CH₂CH₃, -CH₂OH, and phenyl protons.[1]
¹³C NMR Predicted shifts for dimethylamino carbons (~40-50 ppm), ethyl carbons (~5-15 and ~25-35 ppm), hydroxymethyl carbon (~60-70 ppm), quaternary carbon (~65-75 ppm), and phenyl carbons (~125-130 ppm).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker-Based Route

This protocol is a general representation based on literature procedures.[2] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • In a high-pressure autoclave, combine propiophenone, a methanol solution of dimethylamine, sodium cyanide, and water.[2]

  • Seal the autoclave and heat the mixture with stirring (e.g., 60-80 °C) for several hours under pressure (e.g., 0.3 MPa).[2]

  • After the reaction is complete, cool the reactor and carefully release the pressure.

  • Work up the reaction mixture to isolate the crude 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Reflux the crude aminonitrile with an aqueous solution of a strong base (e.g., sodium hydroxide) to maintain a pH ≥ 12.[1][2]

  • Monitor the reaction for the disappearance of the nitrile group.

  • After completion, cool the reaction mixture and acidify with a strong acid to precipitate the 2-(N,N-dimethylamino)-2-phenylbutyric acid.

  • Isolate the product by filtration and wash with water.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Reflux the amino acid in an alcohol (e.g., ethanol) with a catalytic amount of concentrated sulfuric acid.[1]

  • Monitor the reaction by a suitable method (e.g., TLC).

  • Upon completion, cool the mixture, neutralize the acid, and extract the ester into an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude ester.

Step 4: Reduction to this compound

  • Dissolve the crude ester in a suitable solvent mixture (e.g., THF/methanol).

  • Add sodium borohydride portion-wise at a controlled temperature.

  • Reflux the mixture until the ester is consumed (monitor by TLC).

  • Cool the reaction, quench with water or a mild acid, and extract the product into an organic solvent.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Visualizations

Diagram 1: Strecker Synthesis-Based Route Workflow

Strecker_Synthesis_Workflow Propiophenone Propiophenone Step1 Step 1: Strecker Reaction Propiophenone->Step1 Dimethylamine Dimethylamine Dimethylamine->Step1 NaCN Sodium Cyanide NaCN->Step1 Aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Step1->Aminonitrile Step2 Step 2: Hydrolysis Aminonitrile->Step2 AminoAcid 2-(N,N-dimethylamino)- 2-phenylbutyric acid Step2->AminoAcid Step3 Step 3: Esterification AminoAcid->Step3 Ester 2-(N,N-dimethylamino)- 2-phenylbutyrate Step3->Ester Step4 Step 4: Reduction Ester->Step4 Product 1-(Dimethylamino)- 2-phenylbutan-2-ol Step4->Product

Caption: Workflow for the synthesis of this compound via the Strecker-based route.

Diagram 2: Logical Relationship of Troubleshooting in the Strecker Route

Troubleshooting_Strecker cluster_synthesis Synthesis Stages cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions Strecker Reaction Strecker Reaction Low Yield Low Yield Strecker Reaction->Low Yield Hydrolysis Hydrolysis Incomplete Reaction Incomplete Reaction Hydrolysis->Incomplete Reaction Esterification Esterification Byproduct Formation Byproduct Formation Esterification->Byproduct Formation Reduction Reduction Inefficient Reduction Inefficient Reduction Reduction->Inefficient Reduction Anhydrous Conditions Anhydrous Conditions Low Yield->Anhydrous Conditions Optimize pH/Temp Optimize pH/Temp Incomplete Reaction->Optimize pH/Temp Purification Purification Byproduct Formation->Purification Alternative Reagents Alternative Reagents Inefficient Reduction->Alternative Reagents

Caption: Troubleshooting logic for the Strecker synthesis-based route.

References

avoiding decomposition of 1-(Dimethylamino)-2-phenylbutan-2-ol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(Dimethylamino)-2-phenylbutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that are susceptible to decomposition?

A1: The primary sites of reactivity and potential decomposition are the tertiary amine and the tertiary benzylic alcohol. The proximity of these two functional groups can also lead to specific fragmentation pathways.

Q2: Under what general conditions is decomposition most likely to occur?

A2: Decomposition is most probable under strong acidic or basic conditions, at elevated temperatures, and in the presence of strong oxidizing or reducing agents. Reactions involving organometallics, such as Grignard reagents, can also present challenges if not properly controlled.

Q3: How can I minimize decomposition during a reaction?

A3: The most effective strategy is to protect the reactive functional groups—the tertiary amine and/or the tertiary alcohol—prior to the reaction. Careful control of reaction parameters such as temperature, pH, and choice of reagents is also crucial.

Q4: What are the common decomposition products I should look for?

A4: Common decomposition products can include those arising from retro-aldol fragmentation (yielding a ketone and an amine), elimination (forming an enamine or an unsaturated hydrocarbon), or oxidation of the tertiary amine to an N-oxide.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving decomposition issues during your experiments.

Issue 1: Unexpected Side Products Observed by TLC/LC-MS/NMR

Possible Cause: Decomposition of this compound.

Troubleshooting Steps:

  • Characterize Side Products: If possible, isolate and characterize the major side products to identify the decomposition pathway. This will inform the best preventive strategy.

  • Analyze Reaction Conditions: Review your reaction conditions against the potential decomposition pathways outlined in the table below.

  • Implement Preventive Measures: Based on the likely decomposition route, apply the appropriate mitigation strategy, such as temperature control, pH adjustment, or the use of protecting groups.

Potential Decomposition Pathways and Mitigation Strategies
Decomposition PathwayTriggering ConditionsPotential Decomposition ProductsRecommended Preventive Measures
Retro-Aldol Type Fragmentation Strong bases, elevated temperaturesPropiophenone and DimethylamineLower reaction temperature; use non-nucleophilic bases; protect the alcohol group.
Elimination (Dehydration) Strong acids, high temperatures1-(Dimethylamino)-2-phenylbut-1-eneUse milder acids or non-acidic conditions; protect the alcohol group.[1][2]
N-Oxide Formation Oxidizing agents (e.g., H₂O₂, m-CPBA)This compound N-oxideUse inert atmosphere; avoid strong oxidizing agents; protect the amine group.[3][4][5][6][7]
Reaction with Grignard Reagents Grignard reagents (R-MgX)Deprotonation of the alcohol leading to complex mixturesUse a protecting group for the alcohol; use excess Grignard reagent to first deprotonate then react.

Logical Troubleshooting Flowchart

DecompositionTroubleshooting Start Decomposition Observed IdentifyPathway Identify Decomposition Pathway (e.g., via byproduct analysis) Start->IdentifyPathway RetroAldol Retro-Aldol Fragmentation? IdentifyPathway->RetroAldol Elimination Elimination (Dehydration)? RetroAldol->Elimination No Sol_RetroAldol Lower Temperature Use Non-nucleophilic Base Protect Alcohol RetroAldol->Sol_RetroAldol Yes NOxide N-Oxide Formation? Elimination->NOxide No Sol_Elimination Use Milder/No Acid Protect Alcohol Elimination->Sol_Elimination Yes Other Other Decomposition? NOxide->Other No Sol_NOxide Inert Atmosphere Avoid Oxidants Protect Amine NOxide->Sol_NOxide Yes Sol_Other Consult Literature for Specific Side Reactions Other->Sol_Other Yes AmineProtectionWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in THF/Water B Add NaHCO3 A->B C Add (Boc)2O B->C D Stir at RT for 12-24h C->D E Monitor by TLC/LC-MS D->E F Remove THF E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J Product Product J->Product DecompositionPathways cluster_substrate This compound cluster_conditions Reaction Conditions cluster_products Decomposition Products Substrate Tertiary Amino Alcohol RetroAldol Retro-Aldol Products (Ketone + Amine) Substrate->RetroAldol  Fragmentation Elimination Elimination Product (Enamine) Substrate->Elimination  Dehydration NOxide N-Oxide Substrate->NOxide  Oxidation StrongBase Strong Base / Heat StrongBase->Substrate StrongAcid Strong Acid / Heat StrongAcid->Substrate Oxidant Oxidizing Agent Oxidant->Substrate

References

Validation & Comparative

A Comparative Analysis of 1-(Dimethylamino)-2-phenylbutan-2-ol and 2-(Dimethylamino)-2-phenylbutan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise structural arrangement of a molecule is paramount to its biological activity. This guide provides a detailed comparative analysis of two isomeric amino alcohols: 1-(dimethylamino)-2-phenylbutan-2-ol and 2-(dimethylamino)-2-phenylbutan-1-ol. While both compounds share the same molecular formula, the positional difference of their hydroxyl and dimethylamino groups can lead to significant variations in their chemical properties, synthetic routes, and potential pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available data and theoretical considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both isomers is presented below. It is important to note that while extensive data is available for 2-(dimethylamino)-2-phenylbutan-1-ol due to its role as a key intermediate in the synthesis of the gastrointestinal motility drug Trimebutine, the data for this compound is primarily derived from computational predictions and publicly available databases due to a lack of published experimental studies.

PropertyThis compound2-(Dimethylamino)-2-phenylbutan-1-ol
Molecular Formula C₁₂H₁₉NO[1]C₁₂H₁₉NO
Molecular Weight 193.29 g/mol [1]193.29 g/mol
IUPAC Name This compound[1]2-(dimethylamino)-2-phenylbutan-1-ol
CAS Number 5612-61-3[1]39068-94-5
Predicted XLogP3 1.8[1]1.8
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 44
Boiling Point Not available278.1 °C at 760 mmHg
Density Not available0.996 g/cm³

Synthesis and Experimental Protocols

The synthetic pathways for these two isomers differ significantly due to the positions of the functional groups.

Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

A well-documented, multi-step synthesis for 2-(dimethylamino)-2-phenylbutan-1-ol is available, often detailed in patents related to the production of Trimebutine.[2][3][4]

Experimental Protocol:

A common synthetic route involves the following steps:[2][4]

  • Addition Reaction: Propiophenone is reacted with sodium cyanide and dimethylamine in an aqueous methanol solution. This reaction is typically carried out under pressure and elevated temperature to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under basic conditions (pH ≥ 12) using a strong base like sodium hydroxide to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.

  • Esterification: The carboxylic acid is subsequently esterified, for example, by refluxing with ethanol and a catalytic amount of concentrated sulfuric acid, to produce 2-(N,N-dimethylamino)-2-phenylbutyrate.

  • Reduction: Finally, the ester is reduced to the desired product, 2-(dimethylamino)-2-phenylbutan-1-ol, using a suitable reducing agent.

G propiophenone Propiophenone aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile propiophenone->aminonitrile NaCN, (CH₃)₂NH carboxylic_acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid aminonitrile->carboxylic_acid NaOH, H₂O (Hydrolysis) ester 2-(N,N-dimethylamino)- 2-phenylbutyrate carboxylic_acid->ester Ethanol, H₂SO₄ (Esterification) final_product 2-(dimethylamino)-2-phenylbutan-1-ol ester->final_product Reduction

Synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol
Hypothetical Synthesis of this compound

Hypothetical Experimental Protocol:

  • Epoxidation: Propiophenone could be converted to its corresponding epoxide, 2-ethyl-2-phenyloxirane.

  • Ring-Opening: The epoxide ring could then be opened by nucleophilic attack of dimethylamine. This reaction would likely yield a mixture of the two isomeric amino alcohols, with this compound being one of the products. The regioselectivity of the ring-opening would be a critical factor to control.

G propiophenone Propiophenone epoxide 2-ethyl-2-phenyloxirane propiophenone->epoxide Epoxidation final_product This compound (and isomer) epoxide->final_product (CH₃)₂NH (Ring-Opening)

Hypothetical Synthesis of this compound

Pharmacological Considerations and Structure-Activity Relationship

The pharmacological profile of 2-(dimethylamino)-2-phenylbutan-1-ol is intrinsically linked to its role as a precursor and major metabolite of Trimebutine.[5] Trimebutine is known to modulate gastrointestinal motility and visceral sensitivity, primarily through its action on opioid receptors and ion channels.[6][7]

The metabolism of Trimebutine involves both N-demethylation and ester hydrolysis. The hydrolysis of Trimebutine yields 2-(dimethylamino)-2-phenylbutan-1-ol.[5] Therefore, the biological activity of this amino alcohol is of significant interest in understanding the overall pharmacological effect of Trimebutine.

G trimebutine Trimebutine nortrimebutine Nortrimebutine (N-desmethyltrimebutine) trimebutine->nortrimebutine N-demethylation amino_alcohol 2-(dimethylamino)-2-phenylbutan-1-ol trimebutine->amino_alcohol Ester Hydrolysis

Metabolic Pathway of Trimebutine

For this compound, there is no available experimental data on its pharmacological activity. However, based on the principles of structure-activity relationships in amino alcohols, some theoretical inferences can be drawn. The relative positioning of the hydroxyl and amino groups is crucial for receptor binding and overall biological activity.

  • Hydrogen Bonding: The ability of the hydroxyl and amino groups to participate in hydrogen bonding with biological targets is a key determinant of activity. The different spatial arrangement of these groups in the two isomers will likely lead to different binding affinities and selectivities for various receptors and enzymes.

  • Chirality: Both molecules are chiral, and it is well-established that different enantiomers of a chiral drug can have vastly different pharmacological effects. The synthesis of specific stereoisomers and their subsequent biological evaluation would be necessary to fully understand their potential.

  • Lipophilicity and Membrane Permeability: While the predicted lipophilicity (XLogP3) is the same for both isomers, the different positioning of the polar hydroxyl and amino groups could influence their interaction with biological membranes and, consequently, their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This comparative guide highlights the distinct chemical and synthetic profiles of this compound and 2-(dimethylamino)-2-phenylbutan-1-ol. While 2-(dimethylamino)-2-phenylbutan-1-ol is a well-characterized compound due to its connection to the pharmaceutical agent Trimebutine, its isomer, this compound, remains largely unexplored.

The lack of experimental data for this compound presents a significant knowledge gap. Further research, including the development of a reliable synthetic route and comprehensive pharmacological screening, is necessary to elucidate the potential of this compound. For researchers in drug discovery, the comparison of these two isomers underscores the critical importance of molecular architecture in determining biological function and offers a compelling case for the investigation of understudied chemical entities. The theoretical considerations presented here for this compound can serve as a foundation for future experimental design and exploration.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of 1-(Dimethylamino)-2-phenylbutan-2-ol and its analogs, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the chemical reactivity of this compound with its structural isomers and other related β-amino alcohols. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the chemical behavior of these compounds, which is crucial for their application in synthesis, catalysis, and medicinal chemistry.

Introduction to this compound and its Analogs

This compound is a tertiary β-amino alcohol characterized by a tertiary alcohol and a tertiary amine functional group. Its structural isomers, such as 2-(Dimethylamino)-2-phenylbutan-1-ol (a primary alcohol), and other related compounds like 1-(Dimethylamino)-2-methylbutan-2-ol, exhibit different reactivity profiles due to variations in steric hindrance and the electronic environment of their functional groups. These differences can significantly impact their utility as chemical intermediates, catalysts, or bioactive molecules.

Comparative Reactivity Data

The following tables summarize the available quantitative data on the reactivity of this compound and its related compounds in key chemical transformations.

Table 1: Comparison of Oxidation Reactions

CompoundOxidizing AgentProductYield (%)Reaction Time (h)Reference
2-(Dimethylamino)-2-phenylbutan-1-olSwern Oxidation (Oxalyl chloride, DMSO, Et3N)2-(Dimethylamino)-2-phenylbutanalHigh (not specified)Not specified[1]
2-(Dimethylamino)-2-phenylbutan-1-olPotassium permanganate2-(Dimethylamino)-2-phenylbutanoic acidNot specifiedNot specified[1]
General Primary/Secondary Amino Alcohols2-azaadamantane N-oxyl (AZADO)/Copper catalysisCorresponding amino carbonyl compoundsGood to HighNot specified[2]

Table 2: Comparison of N-Oxide Formation

CompoundOxidizing AgentProductYield (%)Reference
General Tertiary AminesHydrogen PeroxideCorresponding N-OxideHigh (e.g., N,N-dimethylaniline, 98%)[3]
General Tertiary AminesBromamine-T/RuCl3Corresponding N-OxideHigh (e.g., Triethylamine, 98%)[3]

Note: While general methods for N-oxide formation of tertiary amines are well-established with high yields, specific data for this compound is not explicitly reported. The reactivity is expected to be comparable to other tertiary amines.

Table 3: Comparison of Quaternization Reactions (Menschutkin Reaction)

AmineAlkyl HalideSolventRate Constant (k)Reference
N,N-DimethylanilineBenzyl chlorideAcetonek₂ at 300K[4]

Note: Kinetic data for the quaternization of this compound is not available in the literature. The rate of reaction is influenced by the steric hindrance around the nitrogen atom and the polarity of the solvent.

Experimental Protocols

Detailed methodologies for the key experiments discussed are provided below.

Protocol 1: Swern Oxidation of 2-(Dimethylamino)-2-phenylbutan-1-ol

This protocol is adapted from general procedures for Swern oxidation.[5]

Materials:

  • 2-(Dimethylamino)-2-phenylbutan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of oxalyl chloride (2.0 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.2 eq) in anhydrous CH₂Cl₂ is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of 2-(Dimethylamino)-2-phenylbutan-1-ol (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture. The stirring is continued for 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 45 minutes.

  • The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(Dimethylamino)-2-phenylbutanal.

  • Purification can be achieved by column chromatography on silica gel.

Protocol 2: N-Oxide Formation of this compound

This protocol is based on general methods for the N-oxidation of tertiary amines.[3][6]

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Methanol or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • This compound (1.0 eq) is dissolved in methanol.

  • Hydrogen peroxide (30% solution, 1.1-1.5 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.

  • Upon completion, the excess hydrogen peroxide is carefully decomposed by the addition of a small amount of manganese dioxide or by catalytic decomposition.

  • The solvent is removed under reduced pressure to yield the crude N-oxide.

  • The product can be purified by recrystallization or chromatography if necessary.

Protocol 3: Quaternization of this compound (Menschutkin Reaction)

This protocol is a general procedure for the Menschutkin reaction.

Materials:

  • This compound

  • Methyl iodide (or other alkyl halide)

  • Acetone or acetonitrile (anhydrous)

  • Standard laboratory glassware

Procedure:

  • This compound (1.0 eq) is dissolved in anhydrous acetone.

  • Methyl iodide (1.1-1.5 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt or by TLC.

  • After the reaction is complete, the precipitated solid is collected by filtration, washed with cold acetone, and dried to give the quaternary ammonium iodide.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent like diethyl ether to induce crystallization.

Reactivity Comparison and Discussion

Oxidation of the Hydroxyl Group

The reactivity of the hydroxyl group towards oxidation is highly dependent on its substitution pattern.

  • This compound , being a tertiary alcohol , is generally resistant to oxidation under standard conditions such as Swern, PCC, or permanganate oxidation. Cleavage of a carbon-carbon bond is typically required for its oxidation, which necessitates harsh reaction conditions.

  • In contrast, its isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol , is a primary alcohol and can be readily oxidized. Mild oxidizing agents like those used in the Swern oxidation will convert it to the corresponding aldehyde, 2-(Dimethylamino)-2-phenylbutanal.[1] Stronger oxidizing agents, such as potassium permanganate, will lead to the formation of the carboxylic acid, 2-(Dimethylamino)-2-phenylbutanoic acid.[1]

Reactions of the Dimethylamino Group

The tertiary dimethylamino group in both this compound and its analogs can undergo several characteristic reactions.

  • N-Oxide Formation: The lone pair of electrons on the nitrogen atom is available for reaction with oxidizing agents like hydrogen peroxide to form the corresponding N-oxide. This reaction is generally efficient for tertiary amines.[3] The reactivity is not expected to differ significantly between the isomers, although the steric environment could have a minor influence on the reaction rate.

  • Quaternization (Menschutkin Reaction): The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. The rate of this Sₙ2 reaction is sensitive to steric hindrance. While no specific kinetic data is available for this compound, it is expected that the steric bulk of the adjacent phenyl and ethyl groups on the quaternary carbon might slightly retard the rate of quaternization compared to less sterically hindered tertiary amines.

Catalytic Activity

Chiral β-amino alcohols are widely used as catalysts or ligands in asymmetric synthesis.[7][8] The stereochemistry and the nature of the substituents around the amino and alcohol groups are critical for inducing enantioselectivity. Both this compound and its isomers, if resolved into their enantiomers, have the potential to act as chiral catalysts. Their effectiveness would depend on the specific reaction and the mechanism of stereoinduction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a general experimental workflow for comparing reactivity.

Oxidation_Pathway cluster_primary Primary Alcohol Oxidation cluster_tertiary Tertiary Alcohol 2-(Dimethylamino)-2-phenylbutan-1-ol 2-(Dimethylamino)-2-phenylbutan-1-ol Aldehyde Aldehyde 2-(Dimethylamino)-2-phenylbutan-1-ol->Aldehyde Mild Oxidation (e.g., Swern) Carboxylic_Acid Carboxylic_Acid 2-(Dimethylamino)-2-phenylbutan-1-ol->Carboxylic_Acid Strong Oxidation (e.g., KMnO4) Aldehyde->Carboxylic_Acid Further Oxidation This compound This compound No_Reaction No Reaction (under mild conditions) This compound->No_Reaction Mild Oxidation

Caption: Oxidation pathways of primary vs. tertiary amino alcohols.

Amine_Reactions cluster_noxide N-Oxide Formation cluster_quat Quaternization Tertiary_Amino_Alcohol This compound (or related analog) N-Oxide N-Oxide Tertiary_Amino_Alcohol->N-Oxide H2O2 Quaternary_Ammonium_Salt Quaternary_Ammonium_Salt Tertiary_Amino_Alcohol->Quaternary_Ammonium_Salt CH3I

Caption: Reactions of the tertiary amino group.

Experimental_Workflow start Start compound_selection Compound Selection This compound and Analogs start->compound_selection reaction_setup Reaction Setup Controlled conditions (temp, conc, solvent) compound_selection->reaction_setup monitoring Reaction Monitoring TLC, GC, HPLC reaction_setup->monitoring workup Work-up & Isolation Extraction, Purification monitoring->workup analysis Product Analysis NMR, IR, MS, Yield determination workup->analysis comparison Data Comparison Reactivity, Yield, Purity analysis->comparison end End comparison->end

Caption: General workflow for comparative reactivity studies.

Conclusion

The reactivity of this compound and its related compounds is dictated by the interplay of their functional groups and overall molecular structure. The primary alcohol isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, is susceptible to oxidation to form either an aldehyde or a carboxylic acid, a reaction the tertiary alcohol this compound resists under mild conditions. Both isomers possess a tertiary amino group that can be readily converted to an N-oxide or a quaternary ammonium salt, with reactivity being influenced by steric factors. For researchers in drug development and organic synthesis, a clear understanding of these reactivity differences is paramount for designing efficient synthetic routes and for predicting the metabolic fate of these molecules. Further quantitative kinetic and yield studies under standardized conditions would be invaluable for a more precise comparison of these versatile compounds.

References

A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevalent synthetic methodologies for 2-(Dimethylamino)-2-phenylbutan-1-ol, a key intermediate in the pharmaceutical industry. We will delve into two primary routes: a multi-step synthesis proceeding through a nitrile intermediate and a more direct pathway involving an epoxide intermediate. This analysis, supported by experimental data, aims to inform the selection of the most appropriate method based on factors such as yield, purity, scalability, and operational complexity.

Performance Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between the number of steps, overall yield, and ease of purification. The two primary methods for synthesizing 2-(Dimethylamino)-2-phenylbutan-1-ol are summarized below with their respective advantages and disadvantages.

ParameterMulti-step Synthesis via Nitrile IntermediateSynthesis via Epoxide Intermediate
Starting Material PropiophenonePropiophenone
Key Intermediates 2-(N,N-dimethylamino)-2-phenylbutyronitrile, 2-(N,N-dimethylamino)-2-phenylbutyric acid, 2-(N,N-dimethylamino)-2-phenylbutyrate2-ethyl-2-phenyloxirane
Number of Steps 42
Overall Yield ~60-70% (Estimated based on individual step yields)~65%
Purity of Final Product High (typically >98.5% after crystallization)[1]Requires column chromatography for purification[2][3]
Scalability More suitable for industrial-scale production[2][3]Less suitable for large-scale production due to chromatography[2][3]
Key Reagents Sodium cyanide, dimethylamine, sodium hydroxide, ethanol, sulfuric acid, sodium borohydrideTrimethylsulfoxonium iodide, sodium hydride, dimethylamine, trimethylaluminum
Safety Considerations Use of highly toxic sodium cyanide.Use of pyrophoric trimethylaluminum and highly reactive sodium hydride.

Experimental Protocols

Method 1: Multi-step Synthesis via Nitrile Intermediate

This pathway involves four distinct chemical transformations to arrive at the target molecule.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Reaction: Propiophenone is reacted with sodium cyanide and dimethylamine in an aqueous methanol solution. This reaction proceeds via a variation of the Strecker synthesis.[4]

  • Procedure: In a 1L autoclave, 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine methanol solution, and 140g of water are combined.[2] The mixture is stirred and heated to 60-80°C under a pressure of 0.3 MPa for 8 hours.[2][5] After cooling and releasing the pressure, the product is isolated by filtration and washing with water.

  • Yield: 84.1-86.4%[2]

  • Purity (HPLC): 99.3-99.6%[2]

Step 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Reaction: The nitrile intermediate is hydrolyzed under basic conditions.[1][4]

  • Procedure: The 2-(N,N-dimethylamino)-2-phenylbutyronitrile is refluxed with an aqueous solution of sodium hydroxide at a pH greater than 12.[1][3] The reaction mixture is then neutralized with an acid to precipitate the carboxylic acid, which is subsequently filtered and dried.

Step 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Reaction: The carboxylic acid is converted to its corresponding ethyl ester.[1][4]

  • Procedure: The 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[1][3] After the reaction is complete, the excess ethanol is removed, and the ester is extracted.

Step 4: Reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate to 2-(Dimethylamino)-2-phenylbutan-1-ol

  • Reaction: The ester is reduced to the primary alcohol.

  • Procedure: 125g of 2-(N,N-dimethylamino)-2-phenylbutyrate is dissolved in 300g of isopropanol.[1] To this solution, 36g of sodium borohydride is added in portions while cooling.[1] 60g of water is then slowly added, and the reaction is stirred at room temperature for 6 hours.[1] The product is then extracted with toluene and washed to neutrality.

  • Yield: 82.8-84%[1]

  • Purity (HPLC): 98.4-98.8%[1]

Method 2: Synthesis via Epoxide Intermediate

This is a shorter, two-step approach to the target molecule.

Step 1: Synthesis of 2-ethyl-2-phenyloxirane

  • Reaction: Propiophenone undergoes epoxidation using a sulfur ylide in a Johnson-Corey-Chaykovsky reaction.[6]

  • Procedure: Trimethylsulfoxonium iodide is reacted with sodium hydride in a suitable solvent like DMSO to generate dimethyloxosulfonium methylide in situ.[7] Propiophenone is then added to the ylide solution, leading to the formation of 2-ethyl-2-phenyloxirane.

  • Yield: 87%

Step 2: Ring-opening of 2-ethyl-2-phenyloxirane with Dimethylamine

  • Reaction: The epoxide ring is opened by nucleophilic attack of dimethylamine, facilitated by a Lewis acid.

  • Procedure: Dimethylamine is reacted with trimethylaluminum to form dimethylaluminum amide. 2-ethyl-2-phenyloxirane is then added to this reagent. The reaction proceeds via a regioselective α-attack on the epoxide, favored by the stability of the benzylic tertiary carbocation intermediate.

  • Yield: 75% (with 15% of 2-phenylbutanal as a byproduct).

Synthesis Pathway Visualization

The logical flow of the two primary synthetic routes is depicted in the following diagram.

Synthesis_Pathways Propiophenone1 Propiophenone Nitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile Propiophenone1->Nitrile NaCN, (CH₃)₂NH CarboxylicAcid 2-(N,N-dimethylamino)-2-phenylbutyric acid Nitrile->CarboxylicAcid Hydrolysis (NaOH) Ester 2-(N,N-dimethylamino)-2-phenylbutyrate CarboxylicAcid->Ester Esterification (EtOH, H₂SO₄) FinalProduct1 2-(Dimethylamino)-2-phenylbutan-1-ol Ester->FinalProduct1 Reduction (NaBH₄) Propiophenone2 Propiophenone Epoxide 2-ethyl-2-phenyloxirane Propiophenone2->Epoxide Corey-Chaykovsky Reaction FinalProduct2 2-(Dimethylamino)-2-phenylbutan-1-ol Epoxide->FinalProduct2 Ring-opening ((CH₃)₂NH, Al(CH₃)₃)

Caption: Synthetic routes to 2-(Dimethylamino)-2-phenylbutan-1-ol.

Conclusion

The choice between the multi-step nitrile route and the shorter epoxide route for the synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol depends heavily on the desired scale of production and the available purification capabilities. The nitrile route, despite being longer, offers the advantage of high purity for the final product through crystallization, making it more amenable to industrial-scale manufacturing. In contrast, the epoxide route is more concise but necessitates chromatographic purification, which can be a significant bottleneck for large-scale synthesis. Both methods involve hazardous reagents and require careful handling and safety precautions. Researchers and drug development professionals should carefully weigh these factors to select the optimal synthetic strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 1-(Dimethylamino)-2-phenylbutan-2-ol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed.[1] Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous chemical waste and dispose of it through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Segregation and Labeling

  • Segregate waste this compound from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The appropriate hazard pictograms (e.g., irritant, acute toxicity)

    • The date of waste generation

    • The name and contact information of the principal investigator or laboratory supervisor.[3]

Step 2: Storage

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.[4]

  • Ensure the storage area is away from heat, sparks, and open flames.

  • Secondary containment, such as a larger, chemically resistant tray or bin, is recommended to contain any potential leaks.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for the collection and transportation of hazardous waste. The GHS precautionary statement P501 advises disposing of the contents and container in accordance with local, regional, national, and international regulations.[5][6][7]

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC12H19NOPubChem[1]
Molecular Weight193.28 g/mol PubChem[1]
XLogP31.8PubChem[1]
Exact Mass193.146664230 DaPubChem[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Chemical Waste A->B C Place in Labeled, Sealed Container B->C Securely D Store in Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E As a precaution F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Proper Disposal F->G Schedule

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.